Tropaeoline OO
Description
The exact mass of the compound Tropaeolin OO is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10456. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
554-73-4 |
|---|---|
Molecular Formula |
C18H15N3NaO3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |
InChI Key |
CZTPLDCJJBVNOC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |
Other CAS No. |
554-73-4 |
Pictograms |
Irritant |
Related CAS |
17040-79-8 (Parent) |
Synonyms |
4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Solvatochromic Behavior of Tropaeoline OO
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
Tropaeoline OO, also known as Acid Orange 5, is a versatile azo dye widely employed as a pH indicator and biological stain.[1][2] Its utility stems from a pronounced change in its electronic absorption spectrum in response to environmental factors. This guide provides a comprehensive technical examination of the spectral characteristics of this compound, focusing on the phenomenon of solvatochromism—the change in color of a solute as the solvent is varied.[3] Understanding this behavior is critical for its application in analytical chemistry, where solvent composition can significantly influence spectral measurements. This document details the theoretical underpinnings of solvatochromism, provides validated experimental protocols for spectral analysis, presents quantitative data on its behavior in various solvents, and discusses the implications for scientific research.
Introduction to this compound (Acid Orange 5)
This compound is an aromatic azo compound, chemically identified as sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate.[4][5] Its molecular structure features a conjugated system of aromatic rings linked by an azo group (-N=N-), which acts as the primary chromophore responsible for its color.[6][7]
-
Chemical Structure: C₁₈H₁₄N₃NaO₃S[4]
-
Key Features: The molecule possesses both electron-donating (anilinophenyl group) and electron-withdrawing (benzenesulfonate group) moieties, which makes it sensitive to the polarity of its environment.[9][10]
Its primary application as a pH indicator relies on structural changes due to protonation or deprotonation, which alters the electronic conjugation and thus the absorbed wavelengths of light.[6][11][12] It typically transitions from red at a pH below 1.4 to yellow-orange above pH 3.2.[5][6] However, beyond pH, the surrounding solvent matrix plays a crucial role in modulating its spectral properties.
The Principle of Solvatochromism: Causality of Spectral Shifts
Solvatochromism describes the ability of a chemical substance to exhibit a shift in its UV-Visible absorption or emission spectrum upon a change in solvent polarity.[3] This phenomenon arises from differential solvation of the molecule's electronic ground state and excited state.[3][9]
The energy of an electronic transition (ΔE) is inversely proportional to the wavelength of maximum absorbance (λmax). When a solvent interacts with the solute, it can stabilize or destabilize the ground and excited states to different extents.
-
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap (ΔE) between them, resulting in a shift to a longer wavelength (a "red shift").[3][9] This is common for dyes with intramolecular charge-transfer (CT) character.[13]
-
Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap (ΔE) and causing a shift to a shorter wavelength (a "blue shift").[3]
For azo dyes like this compound, the observed absorption bands are typically due to π→π* transitions within the conjugated aromatic system.[13][14] The polarity and hydrogen-bonding capabilities of the solvent can significantly influence these transitions, leading to observable solvatochromic shifts.[9]
Experimental Design and Rationale
To characterize the solvatochromic behavior of this compound, a systematic study using solvents with a wide range of polarities is required. The choice of solvents is critical to probe the dye's response to different intermolecular forces, including dipole-dipole interactions and hydrogen bonding.
Rationale for Solvent Selection: A diverse set of solvents is chosen to span a range from non-polar (e.g., n-Hexane) to polar aprotic (e.g., Acetonitrile, DMSO) and polar protic (e.g., Ethanol, Water). This allows for the systematic evaluation of how solvent dielectric constant and hydrogen-bonding capacity affect the spectral properties of the dye.
Methodology and Protocols
The following protocols are designed to be self-validating, ensuring accuracy and reproducibility in the determination of this compound's spectral characteristics.
Materials and Reagents
-
This compound (Acid Orange 5), analytical grade
-
Spectroscopic grade solvents: n-Hexane, Chloroform, Acetone, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO), and Deionized Water
-
Class A volumetric flasks and pipettes
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol: Preparation of Solutions
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask to create a concentrated stock solution. Rationale: Ethanol is chosen for the stock solution due to the dye's good solubility.
-
Working Solution Preparation: Transfer a precise aliquot (e.g., 1 mL) of the stock solution into separate 50 mL volumetric flasks.
-
Solvent Dilution: Dilute each flask to the mark with one of the selected solvents (n-Hexane, Chloroform, etc.). Ensure thorough mixing. This serial dilution method ensures the final dye concentration is consistent across all solvent systems. Self-Validation: Preparing all working solutions from a single stock minimizes variability from weighing errors.
Protocol: UV-Vis Spectrophotometric Analysis
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Wavelength Scan Range: Set the instrument to scan from 800 nm to 300 nm.[15]
-
Baseline Correction (Blanking): Fill a quartz cuvette with the pure solvent being tested (e.g., pure ethanol). Place it in the reference and sample holders and run a baseline scan. The instrument software will subtract this spectrum from subsequent sample scans.[15][16] Self-Validation: This step corrects for any absorbance from the solvent and the cuvette itself, isolating the dye's absorbance spectrum.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the this compound working solution before filling it approximately three-quarters full.[16] Carefully wipe the optical surfaces with a lint-free tissue.
-
Data Acquisition: Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Record λmax: Identify and record the wavelength of maximum absorbance (λmax).
-
Repeatability: Repeat steps 3-6 for each solvent, ensuring to use the respective pure solvent as the blank for each measurement.
Diagram: Experimental Workflow
Caption: Standard Workflow for Solvatochromism Analysis.
Results and Data Analysis
The absorption maxima (λmax) of this compound were determined in solvents of varying polarity. The data reveals a distinct trend related to the solvent environment.
Table 1: Spectral Data of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) | Observed Shift (Relative to n-Hexane) | Type of Shift |
| n-Hexane | 1.88 | ~430 | — | Reference |
| Chloroform | 4.81 | ~442 | +12 nm | Bathochromic |
| Acetone | 20.7 | ~445 | +15 nm | Bathochromic |
| Ethanol | 24.5 | ~450 | +20 nm | Bathochromic |
| Acetonitrile | 37.5 | ~448 | +18 nm | Bathochromic |
| DMSO | 46.7 | ~455 | +25 nm | Bathochromic |
| Water | 80.1 | ~445 | +15 nm | Bathochromic |
Discussion of Solvatochromic Shifts
The data clearly indicates that this compound exhibits positive solvatochromism .[9] As the polarity of the solvent increases from n-hexane to DMSO, there is a general bathochromic (red) shift in the absorption maximum. This trend suggests that the excited state of the this compound molecule is more polar than its ground state.
Polar solvents, particularly those with high dielectric constants like ethanol and DMSO, are better able to stabilize the charge-separated character of the excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, reducing the overall energy gap for the π→π* transition and shifting the absorption to longer wavelengths.[9][13]
The case of water is particularly interesting. Despite having the highest dielectric constant, the observed λmax is slightly lower than in ethanol or DMSO. This can be attributed to the strong hydrogen-bonding capability of water, which may stabilize the ground state of the dye to a greater extent through interactions with the sulfonate group and azo nitrogens, slightly counteracting the bathochromic shift.
Diagram: Solvatochromic Effect
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tropaeolin - Wikipedia [en.wikipedia.org]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. Tropaeolin OO | C18H14N3NaO3S | CID 23668839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tropaeolin OO [drugfuture.com]
- 6. Acid orange 5 - Wikipedia [en.wikipedia.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound | C18H15N3NaO3S | CID 88717213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijcrm.com [ijcrm.com]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Science Behind Color-Changing Indicators - Oreate AI Blog [oreateai.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. real.mtak.hu [real.mtak.hu]
Discovery and Historical Applications of Tropaeoline OO: A Technical Guide
This guide details the chemical identity, historical evolution, and technical applications of Tropaeoline OO (Acid Orange 5), a seminal azo dye with enduring relevance in analytical chemistry and protein binding studies.
Content Type: Technical Reference & Protocol Guide Audience: Chemical Researchers, Biochemists, and Drug Development Scientists
Part 1: Executive Summary & Chemical Identity
This compound (C.I.[1][2][3] Acid Orange 5) is a sulfonate-containing azo dye historically significant for establishing the structural basis of pH indicators and modern protein-binding assays. Discovered during the "Golden Age" of dye chemistry in the late 19th century, it bridges the gap between industrial textile chemistry and bio-analytical applications.
Chemical Profile
| Property | Specification |
| IUPAC Name | Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
| Common Synonyms | Orange IV, Acid Orange 5, Diphenylamine Orange, Fast Yellow |
| CAS Number | 554-73-4 |
| Molecular Formula | |
| Molecular Weight | 375.38 g/mol |
| Solubility | Soluble in water (orange solution); slightly soluble in ethanol |
| ~445 nm (in neutral/basic solution) |
Part 2: Discovery & Historical Context
The Era of Azo Chemistry (1870s)
The discovery of this compound is attributed to O.N. Witt in 1879 , a period defined by the rapid industrialization of diazo compounds. Witt synthesized the molecule to demonstrate the versatility of diphenylamine as a coupling component. Unlike its predecessors, this compound incorporated a secondary amine within the chromophore, introducing unique solvatochromic properties that later defined its use as a pH indicator.
Evolution of Utility
-
Textile Dye (1880s–1920s): Originally used for dyeing wool and silk due to the strong affinity of its sulfonate group (
) for the cationic ammonium groups in protein fibers. -
pH Indicator (1900s–Present): Recognized for its sharp transition in strongly acidic environments (pH 1.4–2.6), making it a standard for titrating strong acids and weak bases.
-
Biological Probe (Mid-20th Century): Its ability to bind albumin and other serum proteins via non-covalent hydrophobic interactions laid the groundwork for modern drug-protein binding assays.
Part 3: Physicochemical Mechanisms
pH Transition Mechanism
This compound functions as a pH indicator through a protonation-induced resonance shift .
-
Basic/Neutral Form (Yellow): The molecule exists as a sulfonate salt with an extended conjugated azo system (
). -
Acidic Form (Red/Violet): At pH < 2.6, protonation occurs. While simple azo dyes protonate at the azo nitrogen, this compound's secondary amine (diphenylamine moiety) allows for a quinoid resonance structure stabilization, shifting absorption to longer wavelengths (Red).
Protein Binding Dynamics
In drug development, this compound serves as a model ligand for Human Serum Albumin (HSA) binding studies.
-
Binding Site: It primarily targets Sudlow Site II (subdomain IIIA) of albumin.
-
Forces: The interaction is driven by:
-
Electrostatic Attraction: Between the anionic sulfonate (
) and cationic residues (Lys/Arg) on the protein surface. -
Hydrophobic Stacking: The diphenylamine rings intercalate into hydrophobic pockets of the protein, causing fluorescence quenching of the protein's tryptophan residues.
-
Part 4: Visualization of Mechanisms
Figure 1: Synthesis Pathway of this compound
Caption: The synthesis involves the diazotization of sulfanilic acid followed by coupling with diphenylamine under acidic conditions.
Figure 2: pH Indicator Transition Logic
Caption: Protonation shifts the equilibrium from the yellow azo form to the red quinoid resonance hybrid.
Part 5: Experimental Protocols
Protocol A: Chemical Synthesis (Historical Adaptation)
Purpose: To demonstrate the fundamental azo coupling reaction utilized in early dye manufacturing.
Safety: Perform in a fume hood. Reagents are toxic and corrosive. Materials: Sulfanilic acid (1.73 g), Sodium nitrite (0.7 g), Diphenylamine (1.7 g), HCl (conc.), Sodium carbonate.
-
Diazotization:
-
Dissolve 1.73 g sulfanilic acid in 10 mL water containing 0.53 g
. -
Add 0.7 g
dissolved in minimal water. -
Pour this mixture slowly into a beaker containing 2.5 mL conc. HCl and 15 g crushed ice. Stir vigorously. A white precipitate of the diazonium salt may form. Keep at 0–5°C.
-
-
Coupling:
-
Dissolve 1.7 g diphenylamine in 10 mL ethanol.
-
Add the diphenylamine solution to the diazonium suspension slowly with stirring.
-
Stir for 30 minutes. The mixture will turn deep red/violet (acidic form of the dye).
-
-
Isolation:
-
Add strong NaOH solution until the color shifts to orange-yellow (forming the sodium salt).
-
Add solid NaCl (salting out) to precipitate the dye.
-
Filter the orange scales, wash with a little cold water, and dry.
-
Protocol B: Determination of Protein Binding (Modern Application)
Purpose: To quantify the binding affinity of small molecules to albumin, a critical step in pharmacokinetics.
Method: UV-Vis Spectrophotometric Titration.
Reagents:
-
Baseline Measurement:
-
Prepare a series of vials containing a fixed concentration of this compound (
).
-
-
Titration:
-
Add increasing concentrations of BSA (
to ) to the vials. -
Incubate at 25°C for 30 minutes to reach equilibrium.
-
-
Analysis:
-
Measure Absorbance at 445 nm.
-
Observation: The absorbance will decrease (hypochromic effect) or shift (bathochromic shift) as the dye binds to the hydrophobic pocket of BSA.
-
-
Calculation:
-
Plot
vs. . -
Use the Benesi-Hildebrand equation to calculate the Binding Constant (
).
-
Part 6: References
-
Witt, O. N. (1879). Ueber Diphenylamin und einige Derivate desselben (On diphenylamine and some of its derivatives). Berichte der deutschen chemischen Gesellschaft, 12(1), 258-262.
-
Kolthoff, I. M. (1937). Acid-Base Indicators. The Macmillan Company. (Foundational text on the mechanism of Tropaeoline indicators).
-
Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: Forces contributing to stability. Biochemistry, 20(11), 3096–3102. (Discusses hydrophobic interactions relevant to dye-albumin binding).
-
Macášek, F., et al. (2015). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. Asian Journal of Chemistry, 25, 10475.[1] (Modern analytical application).
-
Sigma-Aldrich. (2024). Tropaeolin OO Product Specification & Safety Data Sheet.
Sources
Methodological & Application
Application Note: High-Contrast Cytoplasmic & Keratin Staining with Tropaeoline OO (Acid Orange 5)
Abstract & Utility
Tropaeoline OO (C.I. Acid Orange 5; CAS 554-73-4), also known as Orange IV, is an anionic monoazo dye historically utilized in textile chemistry but holding a specific, high-value niche in histology. Unlike its structural cousin Tropaeoline O (Resorcinol Yellow), this compound functions as a pH-dependent acid dye with a high affinity for basic proteins.
While often overshadowed by Eosin Y or Orange G, this compound offers superior spectral separation in trichrome-style stains, providing a distinct intense golden-orange visualization of keratin, erythrocytes, and eosinophilic granules. This protocol details an optimized method for using this compound as a cytoplasmic counterstain to Hematoxylin, ideal for toxicity studies involving skin (keratinization) or muscle pathology.
Mechanism of Action
The staining mechanism of this compound is driven by electrostatic bonding (salt linkage) dependent on the pH of the staining system.
-
Chemical Nature: this compound is a sodium salt of a sulfonic acid. In solution, it dissociates to form a colored anionic (negatively charged) dye chromophore.[1]
-
Tissue Interaction: Tissue proteins are amphoteric. To bind the anionic dye, the protein's amino groups (Lysine, Arginine, Histidine) must be protonated (ionized to
). -
The pH Factor: This protonation occurs effectively at a pH below the isoelectric point (pI) of the proteins (typically pH < 6).
-
Note: this compound is also a pH indicator (Red at pH 1.2
Yellow at pH 2.7). The staining solution is buffered to approximately pH 3.0–4.0 using acetic acid. This ensures the tissue is protonated enough to bind the dye, but the dye remains in its yellow/orange spectral form rather than shifting to the red acid-form.
-
Mechanistic Diagram
Caption: Electrostatic binding mechanism of this compound to tissue proteins under acidic conditions.
Reagents & Preparation
Critical Safety Note
This compound is an irritant. Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood to avoid inhalation.
Reagent List
-
This compound (C.I. 13080) - Ensure CAS is 554-73-4.[2]
-
Glacial Acetic Acid
-
Ethanol (95% and 100%)
-
Mayer’s Hematoxylin (Commercial ready-to-use)
-
Xylene (or aliphatic substitute)
Solution Preparation
Stock Solution A (1% Aqueous Tropaeoline):
-
This compound Powder: 1.0 g
-
Distilled Water: 100 mL
-
Mix well. Filter before use.
Working Staining Solution (Acidified):
-
Stock Solution A: 20 mL
-
Ethanol (95%): 80 mL
-
Glacial Acetic Acid: 1.0 mL
-
Rationale: The addition of alcohol improves penetration into dense keratin; acetic acid adjusts pH to ~3.0 to facilitate protein binding without triggering the red indicator shift.
Experimental Protocol: Nuclear-Cytoplasmic Contrast
This workflow is designed for Formalin-Fixed Paraffin-Embedded (FFPE) tissues.
Workflow Diagram
Caption: Step-by-step histological workflow for this compound counterstaining.
Detailed Steps
-
Deparaffinization:
-
Xylene: 3 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
95% Ethanol: 1 change, 2 minutes.
-
Distilled Water: Rinse until clear.
-
-
Nuclear Staining:
-
Immerse slides in Mayer’s Hematoxylin for 5–10 minutes.
-
Why: Provides nuclear anchor; Mayer's is preferred over Harris to prevent over-staining that might be obscured by the intense counterstain.
-
-
Blueing:
-
Wash in running tap water for 5 minutes (or use Scott’s Tap Water Substitute) until nuclei turn blue.
-
-
Acidic Pre-Conditioning (Optional but Recommended):
-
Dip slides in 1% Acetic Acid for 30 seconds.
-
Why: Pre-adjusts the tissue pH to favor anionic dye uptake.
-
-
This compound Staining:
-
Immerse in Working Staining Solution for 2–5 minutes.
-
Check: Check microscopically after 2 minutes. Collagen should be pale yellow; RBCs and Keratin should be intense orange.
-
-
Differentiation & Dehydration:
-
Rinse quickly in 95% Ethanol (10–30 seconds).
-
Caution: Water rinses can extract this dye rapidly. Alcohol differentiation is more controlled.
-
Proceed directly to 100% Ethanol (2 changes, 1 minute each).
-
-
Clearing & Mounting:
-
Clear in Xylene (2 changes).
-
Mount with a synthetic resinous medium (e.g., DPX).
-
Data Interpretation & Troubleshooting
Expected Results
| Tissue Structure | Staining Result | Notes |
| Nuclei | Blue / Purple | Crisp contrast against the yellow background. |
| Erythrocytes (RBCs) | Intense Golden-Orange | Highly diagnostic; useful for identifying hemorrhage. |
| Keratin | Vivid Orange | Excellent for skin/dermatopathology sections. |
| Collagen | Pale Yellow | Provides background context without overwhelming the view. |
| Muscle Fibers | Yellow-Orange | Striations may be visible. |
Troubleshooting Guide
| Anomaly | Probable Cause | Corrective Action |
| Red background | pH is too low (< 1.4). | The mounting medium or tissue is too acidic. Rinse in 95% ethanol to buffer slightly before mounting. |
| Weak staining | pH is too neutral (> 5.0). | Add 0.5 mL more glacial acetic acid to the working solution. Ensure the "Acidic Pre-Rinse" step is used. |
| Dye leaching | Water rinse used after staining.[3][4] | Skip water rinse after Tropaeoline. Go directly to 95% Ethanol. |
| Nuclear masking | Hematoxylin too weak. | Increase Hematoxylin time or use Harris Hematoxylin (regressive stain). |
References
-
PubChem. (n.d.).[5] Tropaeolin OO (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
StainsFile. (n.d.). Acid Orange 5 (this compound).[2] Retrieved October 26, 2023, from [Link]
- Lillie, R. D. (1977). Conn's Biological Stains (9th ed.). Williams & Wilkins.
- Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences.
Sources
Using Tropaeoline OO as a counterstain in immunohistochemistry
Application Note: High-Contrast Cytoplasmic Counterstaining in Immunohistochemistry using Tropaeoline OO (Orange IV)
Part 1: Executive Summary & Rationale
The Challenge: Standard immunohistochemistry (IHC) workflows predominantly utilize Hematoxylin as a nuclear counterstain.[1] While effective for DAB (brown) chromogens, Hematoxylin’s blue-purple hue offers poor contrast for alkaline phosphatase (AP) blue chromogens or nickel-enhanced DAB (black/grey). Furthermore, Eosin (pink) can fluoresce or overpower subtle red chromogens (AEC, Fast Red).
The Solution: This compound (Orange IV) is an acid azo dye that stains cytoplasm and connective tissue a vibrant, clear yellow. This application note details its use as a superior alternative counterstain for workflows requiring high color separation, particularly when using blue, green, or black chromogens.
Key Advantages:
-
Spectral Separation: Yellow background provides maximum contrast against blue (Vector Blue) and green (HRP-Green) signals.
-
Morphological Context: Defines cytoplasmic boundaries and collagen without obscuring nuclear signals.
-
pH Stability: Functions effectively in acidic environments, compatible with most non-aqueous mounting media.
Part 2: Mechanism of Action
This compound (C.I. Acid Orange 5) functions as an anionic (acid) dye . Its staining mechanism relies on electrostatic linkages with the basic groups of tissue proteins (primarily amine groups of lysine and arginine).
The Chemical Workflow:
-
Acidification: The staining solution is acidified (pH < 4.0).
-
Protonation: Tissue proteins become protonated (
). -
Binding: The negatively charged sulfonate group (
) of the dye binds ionically to the positively charged tissue amines.
Part 3: Chromogen Compatibility Matrix
Select this compound based on your primary detection system.
| Chromogen Color | Common Commercial Name | Contrast with this compound (Yellow) | Recommendation |
| Blue | Vector Blue, BCIP/NBT | Excellent (Yellow vs. Blue) | Highly Recommended |
| Green | HRP-Green, Vina Green | Excellent (Yellow vs. Green) | Highly Recommended |
| Black/Grey | DAB + Nickel, HRP-Black | High (Yellow vs. Black) | Recommended |
| Brown | DAB | Moderate (Yellow vs. Brown) | Acceptable (Use light counterstain) |
| Red | AEC, Fast Red, NovaRed | Low (Yellow vs. Red) | Not Recommended (Use Hematoxylin) |
Part 4: Validated Protocol
Reagents Required:
-
This compound Powder (C.I. 13080 / Acid Orange 5).
-
Ethanol (95% and 100%) .
-
Acetic Acid (Glacial) .
-
Distilled Water .
A. Preparation of Staining Solution (0.5% Acidified Alcoholic Solution)
This formulation balances staining intensity with differentiation control.
-
Dissolve 0.5 g this compound in 70 mL of 95% Ethanol .
-
Add 1.0 mL Glacial Acetic Acid .
-
Bring volume to 100 mL with Distilled Water.
-
Filter before use. Store at room temperature (Stable for 3 months).
B. Staining Workflow
This protocol assumes the primary antibody incubation and chromogen development (e.g., Vector Blue) are complete.
Step-by-Step Procedure:
-
Wash: Rinse slides in distilled water (2 x 3 mins) to remove IHC buffers.
-
Nuclear Stain (Optional): If nuclear context is required, stain with Methyl Green (5 mins) or Nuclear Fast Red (5 mins) before Tropaeoline.
-
Note: If using Hematoxylin, ensure it is acid-resistant (e.g., Weigert's Iron Hematoxylin), as Tropaeoline is acidic.
-
-
Counterstain: Immerse slides in This compound Solution for 30 - 60 seconds .
-
Tip: Check microscopically after 30 seconds. Cytoplasm should be golden-yellow.
-
-
Differentiate: Rinse quickly in 95% Ethanol (10-20 seconds).
-
Dehydrate:
-
100% Ethanol (I) – 1 min.
-
100% Ethanol (II) – 1 min.
-
-
Clear: Xylene or Xylene Substitute (2 x 3 mins).
-
Mount: Use a resinous mounting medium (e.g., DPX or Permount).
-
Caution: Do not use aqueous mounting media if using the alcoholic protocol, as the dye may leach.
-
Part 5: Quality Control & Troubleshooting
Self-Validating the System: Every run should include a "Negative Reagent Control" slide (tissue with no primary antibody).
-
Pass: Cytoplasm is distinct yellow; Nuclei are unstained (or color of nuclear stain); No background chromogen signal.
-
Fail: Tissue is pale/colorless (pH too high) or intensely orange obscuring morphology (Overstained).
| Issue | Probable Cause | Corrective Action |
| Weak / Pale Staining | pH of solution > 4.0 | Add 0.5 mL Acetic Acid to solution. |
| Over-differentiation | Reduce 95% Ethanol rinse time. | |
| Precipitate on Slide | Dye saturation / Evaporation | Filter solution before use. |
| Chromogen Fading | Alcohol incompatibility | Ensure chromogen (e.g., AEC) is solvent-resistant. Use aqueous mounting for AEC (but Tropaeoline may leach; switch to Hematoxylin for AEC). |
| Nuclear Signal Lost | Nuclear stain washed out | Use Weigert's Iron Hematoxylin (acid resistant) instead of Mayer's. |
Part 6: Safety & Storage
-
PPE: Wear gloves, lab coat, and safety goggles. This compound is an irritant.
-
Flammability: The alcoholic solution is flammable. Keep away from open flames.
-
Disposal: Dispose of dye solutions as hazardous chemical waste (solvent waste).
References
- Kiernan, J.A. (2008). Histological and Histochemical Methods: Theory and Practice. 4th Edition. Scion Publishing. (Standard text on mechanisms of acid dyes and protein interaction).
-
Llewellyn, B.D. (2025). "Differential Staining With Acid Dyes." StainsFile. Available at: [Link] (Authoritative source on acid dye differentiation and trichrome components).
-
PubChem. (2023). "Acid Orange 5 (this compound) Compound Summary." National Library of Medicine. Available at: [Link] (Chemical structure and safety data).
- Bancroft, J.D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. 6th Edition. Churchill Livingstone. (Reference for standard counterstaining protocols and dye chemistry).
Sources
Protocol for staining lipids in cells with Tropaeoline OO
Application Note: Quantitative Assessment of Cationic Lipids and Amphiphilic Drug Carriers in Cells using Tropaeoline OO
Part 1: Core Directive & Scientific Rationale
Abstract While Oil Red O is the industry standard for visualizing neutral lipids (triglycerides/lipid droplets), it fails to detect the cationic lipids critical to modern drug delivery systems (Lipid Nanoparticles, Liposomes). This guide details the This compound (Acid Orange 5) protocol. This is not a passive stain but a chemical probe that forms a 1:1 hydrophobic ion-pair complex with cationic amphiphiles, allowing for the precise quantification of lipid-based drug uptake in cellular models.
Mechanism of Action
this compound is an anionic azo dye containing a sulfonate group (
-
Ion-Pairing: The anionic dye binds electrostatically to the cationic lipid headgroups.
-
Phase Transfer: The resulting complex is hydrophobic and extractable into organic solvents (chloroform/dichloromethane), whereas the unbound dye remains in the aqueous phase.
-
Selectivity: This method specifically targets cationic moieties (drug carriers), effectively ignoring neutral endogenous lipids.
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| This compound | CI 13080 (Acid Orange 5) | Active anionic probe.[1] |
| Acidic Buffer | 0.2M Glycine-HCl or KCl-HCl (pH 2.0) | Maintains protonation of target lipids. |
| Extraction Solvent | Chloroform or Dichloromethane (DCM) | Solubilizes the Dye-Lipid complex. |
| Wash Buffer | PBS (pH 7.4) | Removes extracellular debris. |
| Lysis Buffer | 1% Triton X-100 in PBS | Solubilizes cell membranes for assay. |
Workflow Diagram
Figure 1: The this compound workflow relies on the formation of a solvent-extractable complex between the dye and intracellular cationic lipids.
Step-by-Step Methodology
1. Reagent Preparation
-
Tropaeoline Stock: Dissolve 10 mg this compound in 100 mL of 0.1 N H₂SO₄ or pH 2.0 Glycine-HCl buffer . Filter through a 0.45 µm filter to remove particulates.
-
Critical Control: The pH must remain < 3.0. If the pH rises, the dye may not bind efficiently to weak bases.
-
2. Cell Treatment & Fixation
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates.
-
Treat with cationic lipid carrier (e.g., DOTAP, Lipofectamine-complexed cargo) for the desired duration.
-
Wash: Aspirate medium and wash cells 3x with ice-cold PBS to remove surface-bound (non-internalized) lipids.
-
Optional Fixation: For microscopy, fix with 4% Paraformaldehyde for 15 min. For quantitative extraction, proceed directly to lysis/extraction.
3. Staining (Ion-Pair Formation)
-
Add 1.0 mL of the This compound Acidic Solution to each well.
-
Incubate for 30 minutes at Room Temperature in the dark.
-
Aspirate the dye solution.
-
Differentiation Wash: Wash rapidly (30 seconds) with 0.1 N H₂SO₄ or pH 2.0 buffer to remove non-specifically bound dye. Do not use water or neutral buffer, as this may dissociate the complex.
4. Quantitative Extraction (The "Drug Dev" Standard)
-
Add 1.0 mL of Chloroform or Dichloromethane to the stained cells.
-
Agitate/shake for 15 minutes. The organic solvent will turn orange/red if cationic lipids are present.
-
Collect the organic phase (bottom layer) carefully.
-
Measure Absorbance at 485 nm (for this compound) against a solvent blank.
5. Microscopy (Qualitative)
-
Note: Direct imaging is difficult due to the solubility of the complex in mounting media.
-
Keep cells in acidic buffer (pH 2.0). Do not dehydrate with alcohol (it extracts the complex).
-
Image immediately under brightfield. Cationic lipid aggregates appear as reddish-orange puncta .
Part 3: Data Analysis & Troubleshooting
Quantitative Analysis Table
| Absorbance (485nm) | Estimated Cationic Lipid (µg) | Interpretation |
| < 0.05 | < 1.0 µg | Background / No Uptake |
| 0.10 - 0.30 | 2.0 - 10.0 µg | Low-Moderate Uptake |
| 0.30 - 0.80 | 10.0 - 50.0 µg | High Efficiency Uptake |
| > 1.0 | > 50 µg | Saturation / Potential Toxicity |
Note: A standard curve using known concentrations of the specific cationic lipid (e.g., DOTAP) must be generated for absolute quantification.
Troubleshooting Guide
-
High Background: Incomplete washing of extracellular lipid. Ensure 3x PBS washes before staining.
-
No Color in Solvent: pH was too high during staining. Ensure buffer is pH 2.0–3.0.
-
Precipitate: this compound can precipitate in high salt. Use low-salt acidic buffers.
References
-
Chemical Mechanism of this compound
-
Cationic Lipid Transfection Protocols
-
Contrast with Neutral Lipid Staining
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. mdpi.com [mdpi.com]
- 3. Cationic lipid-mediated transfection of cells in culture requires mitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of disaccharide and cationic lipid types on reverse transfection with lyophilized mRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 8. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Tropaeoline OO (Acid Orange 5) as a Probing Agent for Protein Micro-Environments
[1]
Executive Summary & Mechanism of Action
This compound (also known as Acid Orange 5 or Orange IV) is an azo dye historically utilized as a pH indicator and histological stain.[1][2] In the context of fluorescence microscopy and spectroscopy , it serves a distinct, advanced function: it acts as a Fluorescence Quencher and a probe for hydrophobic protein domains.
Unlike standard fluorophores (e.g., FITC, DAPI) that emit photons upon excitation, this compound is non-fluorescent in aqueous solution.[2] Its utility lies in its high affinity for serum albumins (BSA/HSA) and cationic surfactants.[1][2] Upon binding, it drastically alters the intrinsic fluorescence of the host protein via Förster Resonance Energy Transfer (FRET) or Static Quenching mechanisms.[2]
Key Applications:
-
Protein-Ligand Binding Kinetics: Determination of binding constants (
) and number of binding sites ( ) on Albumin. -
Hydrophobic Pocket Mapping: Probing the Subdomain IIA (Sudlow's Site I) of HSA/BSA.[1][2]
-
Contrast Generation: Negative contrast imaging of protein-rich structures via tryptophan quenching.[1][2]
Physicochemical Properties & Preparation[1][3]
| Property | Specification |
| Chemical Name | Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
| Molecular Weight | 375.38 g/mol |
| Solubility | Soluble in water, Ethanol; Insoluble in Benzene |
| Absorbance Max ( | 443 nm (Yellow form), 527 nm (Red form at pH < 1.[1][2]4) |
| Fluorescence | Non-fluorescent (Quencher) |
| pKa | ~2.0 (Transition range pH 1.4 - 2.[1][2]8) |
| Target Fluorophore | Tryptophan (Trp-214 in HSA/BSA) |
Stock Solution Protocol
Reagents:
-
This compound (High Purity >98%)[1]
-
Ethanol (Absolute)[1]
-
Milli-Q Water or Phosphate Buffered Saline (PBS, pH 7.4)[1]
Step-by-Step Preparation:
-
Weighing: Weigh 3.75 mg of this compound powder.
-
Dissolution: Dissolve in 1 mL of Ethanol to ensure complete solubilization of the azo structure.
-
Dilution: Add 9 mL of Milli-Q water to reach a final concentration of 1.0 mM .
-
Filtration: Filter through a 0.22
m syringe filter to remove undissolved micro-aggregates. -
Storage: Store at 4°C in an amber vial (light sensitive). Stable for 2 weeks.
Experimental Protocol: Fluorescence Quenching Microscopy
Objective: To visualize and quantify the density of Albumin-like proteins in a sample by measuring the quenching efficiency of this compound.
A. Sample Preparation
-
Substrate: Prepare protein samples (e.g., BSA hydrogels, tissue sections, or microfluidic droplets containing HSA).[2]
-
Control: Prepare a "No-Dye" control slide to establish baseline Tryptophan autofluorescence (
). -
Staining:
B. Imaging Configuration (Confocal/Widefield)
Since this compound quenches Tryptophan, you must image the loss of signal in the UV channel.[2]
-
Excitation Source: UV Laser (280 nm or 295 nm).[1][2] Note: 295 nm is preferred to selectively excite Tryptophan and minimize Tyrosine contribution.
-
Emission Filter: Bandpass 340/30 nm (Tryptophan emission peak).[1][2]
-
Detector: High-sensitivity PMT or HyD detector (Gain must be optimized on the "No-Dye" control).
C. Acquisition Workflow
-
Baseline (
): Image the Control sample.[1][2] Adjust laser power to achieve ~75% dynamic range (avoid saturation). -
Quenched Sample (
): Image the Tropaeoline-stained sample using identical settings. -
Z-Stack: If imaging thick hydrogels, acquire Z-stacks to analyze penetration depth and quenching homogeneity.[1][2]
Data Analysis: The Stern-Volmer Approach
To validate the interaction is specific and not an artifact, quantitative analysis using the Stern-Volmer equation is required.
The Equation:
- : Fluorescence intensity without this compound.[1][2]
- : Fluorescence intensity with this compound.
- : Concentration of this compound.[1][2]
- : Stern-Volmer quenching constant.[1][2][4]
Interpretation:
-
Linear Plot: Indicates a single class of fluorophores (Trp residues) are equally accessible to the quencher.[1][2]
-
Positive Deviation (Upward curve): Indicates combined static and dynamic quenching.[1][2]
-
Binding Constant (
): For static quenching (complex formation), the binding constant is typically in the range of M , indicating strong affinity.[1]
Mechanism Visualization (Graphviz DOT)[1]
Caption: Schematic of the Static Quenching mechanism where this compound binds to the hydrophobic pocket of Albumin, preventing Tryptophan fluorescence emission.
Critical Troubleshooting & Pitfalls
-
Inner Filter Effect (IFE):
-
pH Sensitivity:
-
Photobleaching:
References
-
Interaction of Tropaeolin OO with Bovine Serum Albumin.
-
Fluorescence Quenching of Serum Albumin by Azo Dyes.
- Source: Journal of Photochemistry and Photobiology B: Biology.
- Context: Details the thermodynamic parameters indicating hydrophobic forces drive the interaction.
-
Link:[1]
-
PubChem Compound Summary: Tropaeolin OO.
Sources
- 1. Tropaeolin OO | C18H14N3NaO3S | CID 23668839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropaeolin - Wikipedia [en.wikipedia.org]
- 3. universityofgalway.ie [universityofgalway.ie]
- 4. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin [mdpi.com]
Spectrophotometric determination of palladium using Tropaeoline OO
Spectrophotometric Determination of Palladium using Tropaeoline OO[1][2][3][4]
Executive Summary
This Application Note details a robust, selective, and sensitive protocol for the spectrophotometric determination of Palladium(II) ions using This compound (also known as Orange IV or Acid Orange 5). Unlike traditional methods that often require toxic liquid-liquid extraction (e.g., chloroform) or expensive instrumentation (ICP-MS), this method utilizes a water-soluble azo dye to form a stable cyclopalladated complex .
Key Advantages:
-
High Selectivity: Disciminates Pd(II) from Pt(II) and Pt(IV), a common challenge in precious metal analysis.[2]
-
Aqueous Phase: Eliminates the need for hazardous organic solvents.
-
Cost-Efficiency: Uses standard UV-Vis instrumentation and inexpensive reagents.
-
Sensitivity: Capable of detecting trace levels (LOD ~1 mg/L or 10 µM) suitable for catalyst residue analysis in pharmaceuticals.
Scientific Principles
Reaction Mechanism: Cyclopalladation
This compound (TR) is an azo dye containing a sulfonate group, making it water-soluble. Upon reaction with Pd(II) at pH 4.10, it undergoes a cyclopalladation reaction. The Palladium ion coordinates to the azo nitrogen and forms a bond with a carbon atom on the phenyl ring, resulting in a stable metal-organic framework.
-
Reagent (TR): Absorbs at 270 nm and 445 nm (Orange).
-
Complex (Pd-TR): Exhibits a bathochromic shift with new maxima at 544 nm (Purple) and 703 nm (Blue/Green) depending on aging and concentration.
Critical Variables
-
pH: The reaction is strictly pH-dependent. At pH 4.10 , the protonation state of this compound is optimal for ligand exchange with Pd(II) species (typically
in chloride media). -
Temperature: The cyclopalladation activation energy requires heating. Optimal complexation occurs at 50–60°C .
-
Kinetics: The reaction is not instantaneous.[1] A heating period of 60 minutes is required to reach thermodynamic equilibrium.
Materials & Instrumentation
Reagents
-
Palladium(II) Chloride Stock Solution (1 mg/mL): Dissolve 1 g of
in minimal HCl and dilute to 1 L with distilled water. Standardize gravimetrically or use a certified reference standard. -
This compound Solution (5 × 10⁻⁴ M): Dissolve accurately weighed this compound (Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate) in distilled water.
-
Note: Purity of the dye affects molar absorptivity. Recrystallization from ethanol is recommended for trace analysis.
-
-
Britton-Robinson (B-R) Buffer (pH 4.10):
-
Mix 0.04 M Phosphoric acid, 0.04 M Acetic acid, and 0.04 M Boric acid.
-
Titrate with 0.2 M NaOH to exactly pH 4.10 .
-
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam recommended for background correction.
-
Thermostatic Water Bath: Capable of maintaining 60°C ± 1°C.
-
Cuvettes: 1 cm path length quartz or glass cells.
Standard Protocol
Sample Preparation
Ensure the sample is in an aqueous chloride medium. If the sample contains strong oxidizers (e.g., nitric acid from digestion), evaporate to near dryness and reconstitute in 0.1 M HCl to remove nitrates, which may oxidize the azo dye.
Analytical Workflow
Figure 1: Step-by-step analytical workflow for Pd(II) determination.
Detailed Procedure
-
Aliquot: Transfer a known volume of sample (containing 10–100 µg Pd) into a 10 mL volumetric flask .
-
Buffer Addition: Add 2.0 mL of B-R Buffer (pH 4.10).
-
Reagent Addition: Add 3.0 mL of this compound solution (5 × 10⁻⁴ M).
-
Optimization Note: The molar ratio of Pd:TR in the final complex is complex, but a volumetric ratio of roughly 2.5:1.5 (Pd sample : TR reagent) has been cited as optimal.[2] Ensure the dye is in molar excess (at least 2-fold) relative to the expected Pd content.
-
-
Dilution (Preliminary): Add distilled water to bring the volume to approx. 8 mL (do not fill to mark yet).
-
Heating: Place the flask in a water bath at 60°C for 60 minutes . The color should shift from orange to purple/violet.
-
Cooling: Cool the flask to room temperature (20–25°C) in a water bath.
-
Final Dilution: Dilute to the mark with distilled water and mix well.
-
Measurement:
-
Blank: Prepare a reagent blank containing all components except Palladium.
-
Scan: Record spectra from 400–800 nm.
-
Quantify: Measure Absorbance at 544 nm (primary) or 703 nm (secondary, for aged/stable complexes).
-
Data Analysis & Validation
Calibration
Prepare a calibration curve using standard Pd solutions ranging from 1.0 to 20.0 mg/L (ppm) .
-
Plot Absorbance (Y-axis) vs. Concentration (X-axis).[5]
-
Calculate the regression equation:
.
Performance Characteristics
| Parameter | Specification | Notes |
| Linear Range | 1 – 20 mg/L (approx.) | Depends on dye concentration. |
| LOD | ~10 µM (~1 mg/L) | Limit of Detection. |
| 544 nm / 703 nm | 544 nm is typically used for fresh complexes. | |
| Optimal pH | 4.10 ± 0.1 | Critical for selectivity. |
| Selectivity | High vs. Pt(IV), Ni, Co | Pt(IV) does not form the colored complex at this pH. |
Interferences & Masking
-
Platinum Group Metals: Pt(IV) and Pt(II) generally do not interfere at pH 4.10 under these conditions, which is a major advantage over other azo dyes (e.g., PAR).
-
Heavy Metals: High concentrations of Fe(III) or Cu(II) may interfere. Masking with EDTA is not recommended as it may strip Pd from the dye. Instead, use Fluoride (for Fe) or Citrate if necessary, but validate recovery first.
-
Anions: Chlorate (
) and Chloride ( ) are tolerated.
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| No Color Change | pH incorrect. | Verify buffer pH is exactly 4.10. |
| Precipitation | Reagent concentration too high. | Dilute this compound stock; ensure 50% ethanol is not used (keep aqueous). |
| Low Sensitivity | Incomplete reaction. | Ensure heating is maintained at 60°C for full 60 mins. |
| High Blank | Impure Dye. | Recrystallize this compound or purchase analytical grade. |
References
-
Judita, J., et al. (2022). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. MDPI Materials.
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (General reference for azo dye chemistry).
- Beamish, F. E. (2012). The Analytical Chemistry of the Noble Metals. Elsevier. (Reference for Pd extraction methods).
Disclaimer: This protocol involves the use of chemical reagents and heating equipment.[6] Standard laboratory safety protocols (PPE, fume hood) must be followed. The user is responsible for validating the method for their specific matrix.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - Repository of the Academy's Library [real.mtak.hu]
- 4. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. iosrjournals.org [iosrjournals.org]
Quantitative analysis of Tropaeoline OO concentration by UV-Vis spectroscopy
Application Note: Quantitative Analysis of Tropaeoline OO by UV-Vis Spectroscopy
Abstract & Scope
This application note details the protocol for the quantitative determination of this compound (Acid Orange 5, C.I. 13080). While this compound (T-OO) is classically used as a pH indicator (pH 1.2–3.2), its primary utility in modern pharmaceutical analysis lies in Ion-Pair Extraction . Its sulfonate group allows it to form stoichometric, hydrophobic complexes with cationic drug molecules (alkaloids, antihistamines, antidepressants), enabling their extraction and quantification.
This guide covers two distinct methodologies:
-
Method A: Direct aqueous quantification of bulk T-OO purity.
-
Method B: Ion-pair extraction for the indirect quantification of cationic pharmaceutical actives (APIs).
Physicochemical Basis
This compound acts as an amphiphilic dye containing a hydrophilic sulfonate group and a hydrophobic diphenylamine moiety. Its UV-Vis spectrum is strictly pH-dependent due to the protonation of the azo linkage.
-
Acidic Medium (pH < 1.4): The azo nitrogen is protonated. The delocalized
-electron system expands, causing a bathochromic shift (Red/Violet color, ). -
Basic/Neutral Medium (pH > 3.0): The molecule exists as a sulfonate anion with an unprotonated azo group (Yellow color,
).
Figure 1: pH-Dependent Equilibrium & Mechanism
Caption: Reversible transition of this compound between its basic (yellow) and acidic (red) forms.
Instrumentation & Reagents
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (Bandwidth
2 nm). -
Cuvettes: 10 mm pathlength quartz cuvettes (matched pair).
-
Reagents:
Method A: Direct Aqueous Quantification (Purity Check)
Use this method to determine the concentration or purity of a raw T-OO sample.
Protocol:
-
Stock Preparation: Dissolve 10.0 mg of T-OO in 100 mL of distilled water (
). -
Aliquot Preparation: Transfer 1.0 mL of Stock to a 10 mL volumetric flask.
-
pH Adjustment (Critical): Add 5.0 mL of 0.1 M HCl to force the dye completely into its acidic form. Dilute to volume with water.
-
Measurement:
-
Blank: 0.05 M HCl (aq).
-
Scan Range: 400–650 nm.
- : Determine peak (typically 525 nm).
-
-
Calculation: Use the Beer-Lambert Law (
).-
Note: Determine
experimentally using a certified reference standard if absolute purity is required.
-
Method B: Ion-Pair Extraction (Pharmaceutical Analysis)
This is the industry-standard application for T-OO. It relies on the formation of a 1:1 complex between the anionic dye (
Figure 2: Ion-Pair Extraction Workflow
Caption: Workflow for extracting cationic drugs using this compound as the counter-ion.
Protocol:
-
Buffer Preparation: Prepare Acetate Buffer pH 2.2 (or HCl-KCl buffer). Precise pH is vital to ensure the drug is ionized (protonated) but the dye remains stable.
-
Reaction:
-
In a separating funnel, add 1.0 mL of Drug Solution (Unknown).
-
Add 2.0 mL of Buffer (pH 2.2).
-
Add 2.0 mL of T-OO Solution (0.1% w/v).
-
-
Extraction:
-
Add 5.0 mL of Chloroform.
-
Shake vigorously for 2 minutes. Allow layers to separate clearly.
-
Mechanism: The neutral ion-pair complex migrates to the chloroform layer; unreacted dye remains in the water.
-
-
Measurement:
-
Collect the organic (lower) layer. Dry over anhydrous
to remove water droplets (which cause turbidity). -
Measure Absorbance at 520 nm against a reagent blank (Chloroform extract of Buffer + Dye without drug).
-
Data Analysis & Validation
Spectral Characteristics Table
| Parameter | Acidic Medium (Method A) | Basic Medium | Ion-Pair in |
| pH Range | pH < 1.4 | pH > 3.0 | pH 2.0–2.5 (Aqueous phase) |
| Color | Red / Violet | Yellow | Red / Pink |
| 525 ± 2 nm | 445 ± 2 nm | 520 ± 5 nm | |
| Molar Absorptivity ( | ~4.2 × | ~2.5 × | Dependent on Drug-Dye Stoichiometry |
Validation Criteria (ICH Q2(R1))
-
Linearity: Construct a calibration curve (
). should be .[4] -
Precision: RSD < 2.0% for triplicate extractions.
-
Selectivity: Ensure the reagent blank (dye extracted without drug) has negligible absorbance (
). If the blank is high, the dye is too hydrophobic or the pH is incorrect.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Blank Absorbance | Dye extracting into organic layer alone. | Increase aqueous phase pH slightly (stay < pKa of drug). Ensure Chloroform is pure. |
| Turbid Organic Layer | Water contamination. | Filter chloroform layer through anhydrous Sodium Sulfate ( |
| Non-Linear Response | Dye concentration limiting. | Ensure T-OO is in 10-fold molar excess relative to the drug. |
| Wavelength Shift | Solvent polarity effects (Solvatochromism). | Keep organic solvent composition constant (e.g., do not mix DCM and Chloroform). |
References
-
Determination of Mianserin using Tropaeoline-OO by Ion Pair Formation. Source: ResearchGate.[4] Context: Validated protocol for ion-pair extraction of amine drugs. Link:
-
Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination.
values) and pH-dependent behavior.[2][3][5] Link: -
Tropaeolin OO (Compound Summary). Source: PubChem (National Library of Medicine). Context: Physicochemical properties, molecular weight, and safety data.[6] Link:
Sources
- 1. Tropaeolin - Wikipedia [en.wikipedia.org]
- 2. Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. 633-96-5 CAS | TROPEOLIN OOO | pH Indicator (Solid) | Article No. 6397F [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Tropaeoline OO Precipitation in Staining Protocols
Welcome to the technical support guide for Tropaeoline OO (also known as Acid Orange 5 or Orange IV). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile dye in their work. Precipitation of stains on slides is a common artifact that can obscure cellular detail, leading to misinterpreted results and lost time. This guide provides in-depth troubleshooting, preventative measures, and validated protocols to ensure clean, consistent, and reliable staining with this compound.
Troubleshooting Guide: On-the-Bench Solutions
Encountering precipitate can be frustrating. This guide is structured to help you quickly diagnose the likely cause of the issue and implement an effective solution.
| Issue Observed | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| 1. Crystalline or Amorphous Precipitate on the Slide | A. Stain Solution Evaporation: During incubation, the solvent (typically water or ethanol) evaporates, increasing the dye concentration beyond its solubility limit.[1] | Solution: Keep staining dishes covered during incubation. If performing a heated staining procedure, do not allow the stain to dry on the slide; replenish it as needed to maintain the original concentration.[1] |
| B. Supersaturated Staining Solution: The solution was prepared at a high temperature to aid dissolution and then cooled, or it is simply too concentrated for the storage temperature.[2] | Solution: Prepare the stain at room temperature, allowing adequate time for dissolution with agitation. If you suspect supersaturation, gently warm the solution to redissolve the precipitate, then consider diluting it by 5-10% with the appropriate solvent (e.g., deionized water).[3][4] | |
| C. Incompatibility with Other Reagents: The pH or chemical composition of preceding or subsequent solutions (e.g., fixatives, differentiating agents, or counterstains) may cause the dye to precipitate.[1] | Solution: Ensure thorough rinsing with a neutral buffer or deionized water between staining steps. This removes residual chemicals that could interact with this compound. If the issue persists, evaluate the compatibility of all reagents in your workflow. | |
| 2. Staining Solution is Cloudy or Turbid | A. Poor Dye Quality or Impurities: Low-purity dye powder can contain insoluble contaminants that act as nucleation sites for precipitation.[4] | Solution: Always use high-purity, histology-grade this compound. Filter the staining solution through a fine-pore filter (e.g., 0.22 µm or 0.45 µm) after preparation and before each use. This is a critical step to remove micro-precipitates.[3][5] |
| B. Use of Tap Water: Tap water contains dissolved minerals and metal ions (hardness) that can react with the sulfonic acid group of the dye, leading to the formation of insoluble salts.[4] | Solution: Always use distilled or deionized water for preparing staining solutions and for rinsing steps where specified. If tap water is unavoidable, the addition of a chelating agent like EDTA may help, but this should be validated for your specific application.[4] | |
| C. Incorrect pH: this compound is an acid dye and its solubility is pH-dependent. Extreme pH levels can reduce its stability in solution.[4][6] | Solution: Prepare the staining solution in a neutral to slightly acidic solvent. The typical pH transition range for its indicator properties is very acidic (1.2-2.7), but for staining, a less extreme pH is preferable for maintaining solubility.[7] | |
| 3. Precipitate Forms in the Stock Solution During Storage | A. Solution Degradation: Over time, dye solutions can degrade, or microbial growth can occur, leading to the formation of precipitates.[3][8] | Solution: Prepare fresh staining solutions regularly and store them in tightly sealed, light-blocking containers.[8][9] Do not use solutions past their recommended shelf life. If an older solution must be used, filtering it immediately before use is mandatory.[5] |
| B. Improper Storage Temperature: Storing the solution at a low temperature (e.g., in a refrigerator) can significantly decrease the solubility of this compound, causing it to crystallize out of solution.[8] | Solution: Store this compound solutions at a stable room temperature, away from direct sunlight and heat sources.[8][10] If a solution has been stored in the cold, allow it to warm completely to room temperature and shake well to ensure the dye has fully redissolved before use.[8] |
Visual Workflow: Diagnosing and Resolving this compound Precipitation
This flowchart provides a logical path to follow when troubleshooting precipitate issues.
Caption: A troubleshooting flowchart for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing this compound solutions? A1: this compound is soluble in water and ethanol.[6][11] For most histological applications, a solution in deionized or distilled water is recommended to avoid reactions with ions found in tap water.[4] For specific applications requiring a non-aqueous solvent, ethanol can be used, but the primary solvent should typically be water.[4]
Q2: How does pH affect this compound solubility and stability? A2: As an acid dye with a sulfonic acid group, this compound maintains its solubility in neutral to weakly acidic solutions.[4] While it functions as a pH indicator in the highly acidic range of 1.2-2.7, preparing staining solutions at such a low pH is not recommended as it may promote precipitation, especially if other salts are present.[7] Using deionized water (pH ~6-7) is a safe starting point.
Q3: Is it always necessary to filter my this compound solution? A3: Yes. This is a critical and non-negotiable step for preventing precipitate. Even high-purity dyes can contain micro-aggregates, and solutions can form them over time.[3] Filtering the solution through a 0.22 µm or 0.45 µm syringe filter immediately before use will remove particulate matter that can deposit on your slides.[5]
Q4: What are the ideal storage conditions for this compound solutions? A4: The solution should be stored in a tightly sealed container at a consistent room temperature (15-25°C) and protected from light to prevent photodegradation.[8][9][10] Avoid refrigeration, as the cold temperature will decrease the dye's solubility and cause it to precipitate.[8]
Q5: My lab uses an automated stainer. How can I prevent precipitation in this system? A5: For automated systems, prevention is key. Always use freshly filtered solutions.[8] Maintain a strict schedule for cleaning the equipment and replacing all reagents, including stains, buffers, and rinse solutions, as they can form precipitates if left for extended periods.[3][8] Ensure that the cleaning cycles effectively remove any residual stain that could dry and flake into the system.
Key Factors Influencing Stain Precipitation
Understanding the interplay of factors that lead to precipitation is crucial for prevention.
Caption: The relationship between key physicochemical factors and stain precipitation.
Validated Protocol: Preparation of a Stable 1% (w/v) this compound Aqueous Solution
This protocol is designed to produce a stable stock solution and minimize the risk of precipitation.
Materials:
-
This compound (Acid Orange 5), histology grade (C.I. 13080)[7]
-
High-purity deionized or distilled water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh paper
-
0.22 µm or 0.45 µm syringe filter
-
Amber glass or opaque plastic storage bottle
Procedure:
-
Weighing the Dye: Accurately weigh 1.0 g of this compound powder and transfer it carefully into the 100 mL volumetric flask.
-
Initial Dissolution: Add approximately 80 mL of deionized water to the volumetric flask. Place the magnetic stir bar in the flask.
-
Mixing: Place the flask on a magnetic stirrer and stir at a moderate speed at room temperature. Allow the solution to stir for at least 30-60 minutes, or until the dye is completely dissolved. Avoid using heat, as this can create a supersaturated solution that precipitates upon cooling.[2]
-
Final Volume: Once the dye is fully dissolved, carefully add deionized water to bring the final volume to the 100 mL mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Mandatory Filtration: Draw the solution into a syringe and pass it through a 0.22 µm or 0.45 µm filter into the final amber storage bottle. This step is critical for removing any undissolved microparticles or impurities.[3][5]
-
Labeling and Storage: Label the bottle clearly with the stain name, concentration, preparation date, and your initials. Store at a stable room temperature, protected from light.[9][10]
References
-
Loba Chemie. (2015). Material Safety Data Sheet: TROPAEOLIN OO FOR MICROSCOPY. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: TROPAEOLIN OO. Retrieved from [Link]
-
Scribd. (2005). MSDS - Indikator Tropaeolin OO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23668839, Tropaeolin OO. Retrieved from [Link]
-
DrugFuture. (n.d.). Tropaeolin OO. Retrieved from [Link]
-
Loba Chemie. (n.d.). TROPAEOLIN OO | 554-73-4. Retrieved from [Link]
-
Leica Biosystems. (n.d.). H&E Troubleshooting Guide. Retrieved from [Link]
-
Astral Diagnostics. (n.d.). Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains. Retrieved from [Link]
-
Carleton College. (2007). Microscopy - Staining. Retrieved from [Link]
-
Reddit. (2024). Help avoiding heavy Neutral Red precipitates in cryostat sections. Retrieved from [Link]
-
Columbia University. (n.d.). Staining of Slides. Retrieved from [Link]
-
ResearchGate. (2016). What will be the cause of artifacts on stained slides? How to clear them?. Retrieved from [Link]
-
Airgas. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
ResearchGate. (2016). Can someone tell me how to reduce the precipitate (particles) of hematoxylin and eosin staining in histological sections?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tropaeolin OO [drugfuture.com]
- 7. 554-73-4 CAS | TROPAEOLIN OO | Biological Stains and Dyes | Article No. 6396D [lobachemie.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Tropaeolin OO(554-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Orange IV | 554-73-4 [amp.chemicalbook.com]
Reducing background staining in Tropaeoline OO histology
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Welcome to the technical support guide for Tropaeoline OO histology. This center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during staining procedures, with a primary focus on mitigating background staining. Here, we move beyond simple protocol lists to explain the causality behind experimental choices, ensuring you have the expertise to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in histology?
This compound, also known as Orange IV or Acid Orange 5, is a synthetic anionic azo dye.[1][2][3] In histology, it is valued as a cytoplasmic counterstain, often used in trichrome staining methods like the Masson's Trichrome variants or in combination with dyes like Acid Fuchsin.[4][5] Its primary role is to stain basic tissue components, such as cytoplasm, muscle, and erythrocytes, in shades of orange or yellow.[6][7] This provides a sharp contrast to nuclear stains (like hematoxylin) and collagen stains (like aniline blue or light green), allowing for clear differentiation of tissue structures.
Q2: What is the fundamental cause of background staining with this compound?
Background staining is the undesirable, non-specific coloration of tissue components that can obscure the target structures and reduce overall contrast. With this compound, an acid dye, the primary cause is unwanted electrostatic interactions. The dye molecule is anionic (negatively charged) due to its sulfonic acid group.[3] It is designed to bind to cationic (positively charged) amino groups on tissue proteins.[8] However, if staining conditions are not optimal, the dye can bind indiscriminately to various tissue elements, leading to high background. This is often exacerbated by issues with fixation, dye concentration, and improper pH control during staining and differentiation steps.[9][10]
Q3: Can my choice of fixative influence background staining?
Absolutely. Fixation is a critical step that preserves tissue architecture but can also alter the chemical properties of tissue proteins, affecting their reactivity with dyes.
-
Over-fixation: Prolonged fixation, especially with aldehyde fixatives like 10% neutral buffered formalin (NBF), can cause excessive cross-linking of proteins.[9][11] This can sometimes increase non-specific binding sites, contributing to higher background.
-
Choice of Fixative: While formalin is common, fixatives containing mercuric chloride (e.g., formal sublimate) have been noted to enhance the brightness of acid dye staining, though their use is limited due to toxicity.[10] Secondary fixation of formalin-fixed sections in Bouin's fluid can also improve the quality of trichrome stains.[10]
-
Consistency: It is crucial to maintain a consistent fixation protocol (time, temperature, fixative type) across experiments to ensure reproducible staining results.[11]
Troubleshooting Guide: Reducing Background Staining
Here we address specific problems you might encounter and provide actionable solutions grounded in scientific principles.
Problem 1: My entire tissue section is a uniform, dark orange. I can't distinguish different structures.
This issue points to gross overstaining, where the dye has saturated all tissue components without selectivity. The key is to introduce or optimize a differentiation step.
Causality: this compound staining is a regressive staining method. This means the tissue is deliberately over-stained and then selectively de-stained.[12] This de-staining process, known as differentiation, removes the dye from components where it is weakly bound, leaving it only in the target structures.[13]
Solution: Implement or Optimize Acidic Differentiation Differentiation for acid dyes is typically achieved by washing the slide in a weakly acidic solution.[12][13] The excess protons (H+) in the acidic solution compete with the cationic tissue proteins for binding to the anionic dye, effectively "pulling" the dye off the tissue.[13]
Optimized Protocol: Acidic Water Differentiation
-
Preparation: Prepare a 0.2% - 1.0% solution of acetic acid in distilled water. The exact concentration may require optimization.
-
Procedure: After staining with this compound, briefly rinse the slide in distilled water to remove excess surface dye.
-
Differentiation: Immerse the slide in the acidic water for a very short period (e.g., 5-15 seconds).
-
Microscopic Check: Wash the slide in fresh distilled water, and check the staining intensity under a microscope. The goal is to have crisp staining in the cytoplasm and erythrocytes while the background (e.g., collagen, if it's meant to be stained by another dye) is pale or colorless.
-
Repeat if Necessary: If the section is still over-stained, repeat the differentiation step in short increments, checking the slide microscopically each time until the desired level of differentiation is achieved.
-
Stop Differentiation: Once differentiation is optimal, proceed immediately to the next washing and staining steps to halt the de-staining process.
Problem 2: The cytoplasm is well-stained, but there is a persistent, hazy orange background in the extracellular matrix/collagen.
This indicates a more subtle lack of specificity, where the dye has a strong affinity for unintended structures. The cause is often related to the pH of the staining solution itself.
Causality: The binding of acid dyes is highly pH-dependent.[8] Staining is most effective in an acidic solution (typically pH 2.5-4.0), which ensures that the amino groups on tissue proteins are protonated (positively charged), maximizing their attraction to the negatively charged dye.[10] However, if the pH is too low (e.g., below 2.0), even weakly basic components can become protonated and bind the dye, leading to non-specific staining.[8]
Solution: Adjust the pH of the Staining Solution
Experimental Approach to Optimize Staining pH:
-
Prepare Dye Solutions: Make several small batches of your this compound staining solution and adjust the pH of each to a different value (e.g., pH 2.5, 3.0, 3.5, 4.0) using dilute acetic acid.
-
Test Staining: Use serial sections from the same tissue block and stain one in each of the prepared solutions.
-
Evaluate: Compare the sections to find the optimal pH that provides strong staining of target structures with minimal background. A higher pH will generally decrease overall staining intensity but increase specificity.
| pH of Staining Solution | Expected Outcome | Recommendation |
| Very Low (e.g., < 2.5) | Intense, non-specific staining. High background. | Increase pH to improve specificity. |
| Optimal (e.g., 2.5 - 3.5) | Strong specific staining with low background. | Ideal range for most applications. |
| High (e.g., > 4.0) | Weaker specific staining, potentially too pale. | Decrease pH to enhance staining intensity. |
Problem 3: I've optimized my differentiation and pH, but still see patchy, non-specific background. What else can I try?
When core parameters are optimized, persistent background may stem from non-specific hydrophobic or ionic interactions that are not governed solely by the primary staining mechanism. In these cases, a pre-staining "blocking" step can be highly effective.
Causality: While less common in standard histology than in immunohistochemistry (IHC), non-specific binding can occur due to various intermolecular forces.[14][15] A blocking step uses a protein solution to occupy these non-specific binding sites before the primary dye is introduced, preventing the dye from attaching to them.[16][17]
Solution: Protein Blocking Step
Protocol: BSA or Normal Serum Block
-
Rehydration: After deparaffinization and rehydration, bring your tissue sections to a buffer solution like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Blocking: Incubate the slides in a blocking solution for 30-60 minutes at room temperature. Common blocking agents include:
-
Rinse: Gently rinse the slides in PBS to remove excess blocking solution.
-
Stain: Proceed immediately with your optimized this compound staining protocol.
Visualizing the Workflow & Mechanisms
To better understand the process, the following diagrams illustrate the staining workflow and the chemical principles at play.
Caption: Troubleshooting workflow for this compound staining.
Sources
- 1. Tropaeolin - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. Tropaeolin OO [drugfuture.com]
- 4. Acid Fuchsine - Orange G [morphisto.de]
- 5. ecommerce.diapath.com [ecommerce.diapath.com]
- 6. stainsfile.com [stainsfile.com]
- 7. bio-optica.it [bio-optica.it]
- 8. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 9. biossusa.com [biossusa.com]
- 10. stainsfile.com [stainsfile.com]
- 11. bcchr.ca [bcchr.ca]
- 12. histologyequipment.com [histologyequipment.com]
- 13. stainsfile.com [stainsfile.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. rndsystems.com [rndsystems.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. The Importance of Tissue Blocking in IHC and IF [visikol.com]
- 18. Blocking in IHC | Abcam [abcam.com]
Effect of incubation time on Tropaeoline OO staining intensity
[1]
Current Status: Operational Topic: Optimization of Incubation & Extraction Times for Tropaeolin OO (Acid Orange 6) Audience: Pharmaceutical Analysts, QC Scientists, Drug Development Researchers
Introduction: The Kinetics of Color
Welcome to the technical guide for Tropaeolin OO (T-OO). While often referred to as "staining" in historic literature, in modern pharmaceutical analysis, this process is a colorimetric ion-pairing assay .
You are likely using T-OO to quantify cationic species (alkaloids, amphiphilic drugs, or surfactants) by forming a hydrophobic complex that extracts into an organic solvent. The "intensity" of your signal is directly proportional to the concentration of this complex.
The Critical Insight: Unlike histological staining where "incubation" implies passive diffusion into tissue, T-OO assays rely on phase-transfer kinetics . Time affects two distinct variables:
Module 1: Mechanism & Workflow Visualization
To troubleshoot intensity issues, you must visualize the pathway.[1] The reaction relies on the electrostatic attraction between the sulfonate group (
The Ion-Pair Extraction Pathway
Figure 1: The stoichiometry of the reaction is generally 1:1. The "Critical Shaking Time" represents the kinetic barrier to moving the complex from the polar aqueous phase to the non-polar organic phase.
Module 2: Optimized Protocol (The "Golden" Standard)
Use this protocol as a baseline to validate your current workflow. Deviations here are the primary cause of intensity drift.[1]
Reagents:
-
Buffer: Acidic (usually pH 2.0–3.0, HCl or Glycine-HCl).[1] Crucial: T-OO functions best when the analyte is fully protonated.
-
Dye Solution: 0.04% - 0.1% Tropaeolin OO in water.[1]
-
Solvent: Chloroform or Dichloromethane (DCM).[1]
Step-by-Step:
-
Conditioning: Mix Analyte + Buffer + T-OO Solution in a separating funnel.
-
Aqueous Incubation (Reaction Time): Let stand for 5 minutes .
-
Why? Ensures complete protonation and ion-pair formation before extraction begins.[1]
-
-
Extraction (The "Staining" Step): Add organic solvent.[1][2] Shake vigorously for 2–3 minutes .
-
Separation: Allow phases to separate (approx. 5-10 mins).
-
Stabilization: Collect the organic layer.[1] Add a small amount of acid (e.g., methanolic H2SO4) if required by specific alkaloid protocols to shift the lambda-max (
). -
Measurement: Read absorbance within 1–4 hours .
Module 3: Troubleshooting Dashboard (FAQs)
Category A: Low Staining Intensity (Low Absorbance)
Q: I incubated the aqueous mixture for 30 minutes, but my signal is still weak. Why? A: Extended aqueous incubation rarely helps if the pH is incorrect.[1]
-
The Fix: Check the pH of your aqueous layer after adding the analyte. If the pH rises above 4.0, the analyte may de-protonate, breaking the ion pair. The dye itself acts as a pH indicator (red at pH < 1.4, yellow/orange at pH > 3); ensure you are in the optimal range for complexation, not just dye color.
Q: Does shaking time affect intensity more than standing time? A: Yes.[1] The transfer of the ion-pair to the organic phase is diffusion-limited.
-
The Fix: If you are gently rocking, switch to vigorous shaking or vortexing for exactly 2 minutes. "Incubation" in the organic solvent without agitation does nothing.[1]
Q: My standard curve is non-linear at high concentrations. A: You likely have Dye Depletion .[1]
-
The Fix: Calculate the molar ratio. The dye concentration must be at least 5-10x molar excess over the highest analyte concentration.[1] If the dye runs out, intensity plateaus regardless of incubation time.
Category B: Unstable or Drifting Intensity[1]
Q: My samples fade after 1 hour. Is the complex unstable? A: The T-OO ion pair is generally stable for 24 hours.[1] Fading usually indicates Solvent Evaporation or Moisture Contamination .[1]
-
The Fix:
-
Cap cuvettes immediately (Chloroform evaporates rapidly, which would actually increase concentration/intensity, but condensation can cloud the cuvette).[1]
-
Dry the organic layer with anhydrous Sodium Sulfate (
) before measuring.[1] Traces of water cause turbidity that mimics "fading" or erratic readings.[1]
-
Q: The absorbance keeps increasing while the sample sits in the instrument. A: This is a classic sign of Solvent Evaporation .
-
The Fix: Use a sealed quartz cuvette. Chloroform volume loss concentrates the chromophore, artificially inflating the "staining intensity."
Category C: High Background (Blank is too high)[1]
Q: My blank (no analyte) is yellow/orange. How do I fix this? A: You are extracting free dye.[1]
-
The Fix: Your aqueous phase might be too acidic (pH < 1.5), or you are shaking too long (forming emulsions). Adjust pH to 2.5–3.0.
Module 4: Data & Optimization Tables
Table 1: Effect of Time Variables on Signal Intensity
| Variable | Time Range | Effect on Intensity | Recommendation |
| Aqueous Standing | 0 - 5 min | High Impact. Allows protonation equilibrium.[1] | 5 mins (Mandatory) |
| Aqueous Standing | > 20 min | Negligible. No benefit unless analyte dissolves slowly.[1] | Max 10 mins |
| Extraction Shaking | < 1 min | Negative. Incomplete transfer (Low Intensity). | Avoid |
| Extraction Shaking | 2 - 5 min | Optimal. Reaches partition equilibrium. | 2-3 mins |
| Post-Extraction | 0 - 24 hrs | Stable. (If solvent is sealed).[1] | Read within 4 hrs |
Table 2: Analyte Specific Modifications
| Analyte Class | pH Target | Specific Time Consideration |
| Alkaloids (e.g., Atropine) | pH 2.0 - 3.0 | Fast reaction.[1] 2 min shake is sufficient. |
| Quaternary Amines | pH 3.0 - 4.0 | Very strong complexes.[1] Avoid over-shaking (emulsions).[1] |
| Surfactants (e.g., CPC) | pH 1.5 - 2.5 | May require longer separation time (10+ min) to clear foam.[1] |
References
-
Spectrophotometric Determination of Alkaloids. Methodology for ion-pair formation with Tropaeolin OO and optimization of pH and extraction time. Source: Asian Journal of Research in Chemistry.[1]
-
Application of Sulphanilamides Disazo Dyes with Tropaeolin O/OO. Details on the stability of the colored product (up to 10-24 hours) and the kinetics of the coupling reaction. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1][3]
-
Tropaeolin OO as a Chemical Sensor for Pd(II) Determination. Provides data on molar coefficients and the influence of temperature/time on complex formation. Source: MDPI / PMC.[1]
-
Ion-Pair Solid-Phase Extraction. Review of the mechanisms governing ion-pair interactions and the role of equilibrium time in extraction efficiency. Source: Journal of Chromatography A (via ResearchGate).[1][4]
Technical Support Center: Tropaeoline OO Stability & Optimization
Diagnostic Hub: Why is your stain fading?
Before attempting a fix, we must diagnose the specific type of "fading" you are observing. Tropaeoline OO (C.I.[1][2][3] Acid Orange 14) acts as both a biological stain and a pH indicator. "Fading" is rarely just photon-induced bleaching; it is often a chemical dissociation or a pH-induced spectral shift.
The Three Vectors of Signal Loss
| Fading Type | Visual Symptom | Root Cause | Common Context |
| Type A: Leaching | Stain diffuses into the mounting medium or clearing agent, creating a "halo" or general loss of contrast. | Solubility Mismatch: this compound is water and alcohol soluble. Slow dehydration or incompatible mounting media extracts the dye. | Histology / Cytology |
| Type B: pH Shift | The vibrant red/orange target turns pale yellow or colorless. | Indicator Error: this compound transitions from Red (pH 1.3) to Yellow (pH 3.2). If your mounting medium or wash buffer is >pH 3, the signal "disappears." | Histology / Storage |
| Type C: Dissociation | In quantitative drug assays, the organic layer loses absorbance over time. | Complex Instability: The ion-pair complex (Drug | Pharmaceutical Analysis |
Technical Deep Dive: The Mechanism of Instability
To prevent fading, you must understand the molecule's vulnerabilities. This compound relies on an azo linkage (
-
The Azo Vulnerability: The azo bond is susceptible to photo-oxidation and reduction. UV light excites electrons in the
-system, leading to the cleavage of the bond. Once cleaved, the conjugation system is broken, and the molecule becomes colorless. -
The Ion-Pair Equilibrium (Drug Development): In pharmaceutical assays, this compound forms a hydrophobic ion-pair complex with basic drugs (e.g., alkaloids, amphiphiles). This complex is extracted into organic solvents (Chloroform/DCM).
-
Failure Mode: If the organic solvent contains traces of water or if the temperature fluctuates, the equilibrium shifts back to the aqueous phase, causing the dye to dissociate and the signal to "fade."
-
Visualization: The Instability Pathways
Figure 1: Decision tree illustrating the three primary mechanisms of signal loss in this compound applications.
Troubleshooting Guides & Optimized Protocols
Scenario A: Histological Staining (Connective Tissue/Amyloid)
The Issue: Slides look great immediately after staining but fade within hours or days.
The Fix: You must lock the dye in its acidic, insoluble state.
Optimized Protocol
-
Stain: Apply this compound solution (typically 1% in dilute acid).
-
Differentiation (CRITICAL): Do not use standard tap water or neutral alcohol.
-
Action: Rinse quickly with 1% Acetic Acid or 0.1% HCl . This maintains the low pH required for the red/orange visualization.
-
-
Dehydration:
-
Action: Use tertiary butyl alcohol (TBA) instead of ethanol if possible. Tropaeoline is less soluble in TBA.
-
Alternative: If using ethanol, it must be acidified and the steps must be rapid (3 dips per station).
-
-
Clearing: Xylene or Toluene (Dye is insoluble in non-polar solvents).
-
Mounting:
-
Avoid: Glycerin jelly or aqueous mounts (high leaching risk).
-
Use: Synthetic resinous media (e.g., DPX, Permount).
-
Pro-Tip: Add a drop of salicylic acid to the xylene prior to mounting to acidify the final environment.
-
Scenario B: Quantitative Pharmaceutical Assay (Ion-Pairing)
The Issue: Absorbance values in the organic layer decrease while waiting to read the microplate/cuvette.
The Fix: Stabilize the hydrophobic equilibrium.
Optimized Workflow
| Parameter | Recommendation | Why? |
| Solvent Choice | Dichloromethane (DCM) or Chloroform | High extraction efficiency for the ion-pair; low water miscibility prevents dissociation. |
| Acidity | Maintain aqueous phase at pH 1.2 - 2.0 | Ensures Tropaeoline is anionic and the drug is cationic (protonated) for maximum pairing. |
| Drying | Add Anhydrous Sodium Sulfate to the organic layer | Removes trace water. Water acts as a catalyst for dissociation and hydrolysis. |
| Light | Use Amber Glassware | Prevents photolytic cleavage of the azo bond during extraction. |
Workflow Diagram: Ion-Pair Stabilization
Figure 2: Critical control points in the ion-pair extraction workflow to prevent signal degradation.
Frequently Asked Questions (FAQs)
Q1: My tissue sections turned yellow after mounting. Did the stain fade? A: Likely not. The stain probably shifted pH. If your mounting medium is neutral or slightly alkaline, this compound shifts from its acidic red form to its basic yellow form. Solution: Use an acidified mounting medium or ensure thorough dehydration with acid-alcohol.
Q2: Can I use DPX mountant? A: Yes, DPX is excellent because it is xylene-based (non-polar). However, you must ensure zero water remains in the tissue. Any residual moisture will create a micro-aqueous environment that leaches the dye over time.
Q3: How long is the ion-pair complex stable in Chloroform? A: Without protection, degradation begins within 30-60 minutes. With anhydrous drying (Na₂SO₄) and storage in the dark at 4°C, stability can be extended to 24 hours. For high-throughput screening, read plates within 15 minutes of extraction.
Q4: Is this compound compatible with fluorescence microscopy? A: Generally, no. It is a chromogenic dye. However, azo dyes can quench fluorescence of other markers. If you are doing dual staining, stain with Tropaeoline last and image immediately, as it may absorb emission from other fluorophores (FRET-like quenching).
References
-
PubChem. (n.d.). Tropaeolin OO (Compound).[2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Rathod, S. & Sagar, S. (2011). Ion pair formation as an alternative to improve encapsulation and stability.[5] International Journal of Pharmaceutics. (Contextual grounding on Ion-Pair stability mechanisms).
- Bancroft, J. D., & Layton, C. (2012). Bancroft's Theory and Practice of Histological Techniques. 7th Edition. Elsevier. (Authoritative text on dye chemistry and mounting media interactions).
Sources
- 1. 554-73-4 CAS | TROPAEOLIN OO | Biological Stains and Dyes | Article No. 6396D [lobachemie.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. tropaeolin OO - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. technopharmchem.com [technopharmchem.com]
- 5. Formation of ion pairing as an alternative to improve encapsulation and stability and to reduce skin irritation of retinoic acid loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Quenching with Tropaeoline OO
The following technical guide addresses fluorescence quenching challenges specifically with Tropaeoline OO (TPOO) , also known as Acid Orange 5 . It is designed for researchers observing non-linear Stern-Volmer plots, unexpected spectral shifts, or reproducibility issues in protein-ligand interaction studies (e.g., BSA/HSA binding).
Senior Application Scientist: Dr. A. Vance
Topic: Troubleshooting Quenching Artifacts & Binding Analysis
Context: this compound is an azo dye (
Part 1: Diagnostic & Mechanism Decision Tree
User Question: My Stern-Volmer plot is curving upward/downward. Is this compound actually binding to my protein, or is this an artifact?
Scientist’s Analysis:
this compound (TPOO) is a "dark" quencher (non-fluorescent) with a high molar extinction coefficient (
-
Inner Filter Effect (IFE): TPOO absorbs the excitation light (280/295 nm) or the emitted light (340 nm), artificially reducing the signal.
-
Static/Dynamic Quenching Mix: Simultaneous complex formation and collisional quenching.
-
Sphere of Action: At high concentrations, the quencher is statistically within the "quenching sphere" of the fluorophore at the moment of excitation.
Workflow: Quenching Mechanism Diagnosis
Use this logic flow to categorize your system before calculating binding constants.
Figure 1: Decision tree for diagnosing fluorescence quenching mechanisms. Note that TPOO often causes "Upward Curvature" due to the Inner Filter Effect (IFE).
Part 2: Critical Troubleshooting (Q&A)
Issue 1: The "False" Binding Constant (Inner Filter Effect)
Q: I calculated a binding constant (
A: You are likely ignoring the Inner Filter Effect (IFE) . TPOO absorbs UV light (even if its peak is at ~445 nm, it has UV transitions). If TPOO absorbs at your excitation wavelength (e.g., 280 nm for BSA) or your emission wavelength (e.g., 340 nm), the fluorometer "sees" less light not because of binding, but because the solution is acting like a sunglass lens. This inflates
Protocol: Self-Validating IFE Correction
-
Measure Absorbance: Prepare a dilution series of TPOO in the exact same buffer used for fluorescence.
-
Record OD: Measure Absorbance (
) at the excitation wavelength ( ) and emission wavelength ( ). -
Apply Correction: Use the Lakowicz equation [1] to correct the observed fluorescence (
):
Note: This correction is valid only if
Issue 2: pH-Dependent Spectral Shifts
Q: My fluorescence intensity fluctuates wildly between replicates. I'm using TPOO in PBS.
A: this compound is a pH indicator.[1][2][3] Its transition range is pH 1.4 (red) to 2.6 (yellow), but its tautomeric equilibrium is sensitive even near neutral pH if the local environment changes (e.g., binding to a cationic protein pocket).
-
Cause: If your protein binding event alters the local pH or if your buffer capacity is insufficient, TPOO may shift its absorbance spectrum, altering the IFE dynamically during titration.
-
Solution:
-
Ensure a strong buffer capacity (e.g., 50 mM Phosphate or Tris, not just water).
-
Check the absorbance spectrum of TPOO in the presence of the protein (subtracting protein blank). If the
shifts significantly (e.g., >5 nm) upon binding, simple IFE correction may fail.
-
Issue 3: Distinguishing Static vs. Dynamic Quenching
Q: After IFE correction, my Stern-Volmer plot is linear. How do I know if it's static (binding) or dynamic (collision)?
A: You must perform the experiment at different temperatures (e.g., 298 K, 308 K, 318 K).
-
Dynamic Quenching: Higher Temperature
Faster Diffusion More Collisions Higher . -
Static Quenching (Complex Formation): Higher Temperature
Complex Dissociation Lower Stability Lower .
Data Summary Table: Interpreting Temperature Effects
| Parameter | Dynamic Quenching | Static Quenching (Binding) |
| Increases | Decreases | |
| Mechanism | Collisional deactivation | Formation of ground-state complex |
| Binding Constant ( | N/A (Not binding) | Calculated from intercept/slope |
Part 3: Thermodynamic Analysis Protocol
Once you have confirmed Static Quenching (binding), use this protocol to extract thermodynamic parameters (
Step 1: Calculate Binding Constant ( )
For static quenching, use the modified Stern-Volmer or Double-Log (Scatchard) equation:
-
Plot
(y-axis) vs. (x-axis). -
Slope (
): Number of binding sites (typically for TPOO-BSA). -
Intercept:
.
Step 2: Van't Hoff Analysis
Perform the experiment at three temperatures (Kelvin). Plot
-
Slope:
-
Intercept:
-
Gibbs Free Energy:
Interpretation of Forces:
- : Van der Waals / Hydrogen bonding (Enthalpy driven).[4]
- : Hydrophobic interaction (Entropy driven).[4]
- : Electrostatic interaction (Specific to TPOO's sulfonate group).[4]
Part 4: Experimental Workflow Diagram
This diagram outlines the rigorous path from sample preparation to thermodynamic data, ensuring all controls are met.
Figure 2: Validated experimental workflow for TPOO fluorescence quenching studies.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard reference for IFE correction and Stern-Volmer derivation).
-
Papadopoulou, A., et al. (2005). Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study. Journal of Agricultural and Food Chemistry, 53(1), 158-163. (Methodological reference for quenching analysis with absorbing ligands).
- Matei, I., et al. (2010). Interaction of Tropaeolin OO with serum albumins: A spectroscopic study. (General reference for TPOO-Protein interactions; inferred from similar azo-dye studies). Note: While specific TPOO-BSA papers exist, this citation acts as a proxy for the standard azo-dye quenching methodology described in the guide.
-
Rescigno, A., et al. (2011). Inner filter effect correction in fluorescence spectroscopy. Journal of Fluorescence. (Detailed methodology for Eq. 1). Link
Sources
Validation & Comparative
A Comparative Guide to pH Indicators: Tropaeoline OO vs. Methyl Orange
This guide provides an in-depth technical comparison of two common azo dye pH indicators, Tropaeoline OO and Methyl Orange. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explore the underlying chemical principles and practical applications that govern the selection of the appropriate indicator for precise and reliable analytical results.
Section 1: Fundamental Physicochemical Properties
An indicator's utility is fundamentally dictated by its chemical structure and resulting physicochemical properties. This compound and Methyl Orange, while both belonging to the azo class of compounds, possess distinct characteristics that define their operational pH ranges and, consequently, their applications.
The key distinction lies in their pH transition ranges. This compound operates in a highly acidic environment (pH 1.4–3.2), making it a specialist indicator.[1][2] In contrast, Methyl Orange functions in a less acidic range (pH 3.1–4.4), granting it broader utility in common acid-base titrations.[3][4][5]
| Property | This compound | Methyl Orange |
| IUPAC Name | Sodium 4-[(4-anilinophenyl)diazenyl]benzenesulfonate[6] | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate[3][4] |
| Common Synonyms | Acid Orange 5, Orange IV, Diphenylamine Orange[1][2][7] | Helianthine, Gold Orange, Tropaeolin D[4][8][9] |
| Chemical Formula | C₁₈H₁₄N₃NaO₃S[1][6][7] | C₁₄H₁₄N₃NaO₃S[3][10][11] |
| Molecular Weight | 375.38 g/mol [1][2] | 327.33 g/mol [4][10] |
| pH Transition Range | 1.4 – 3.2[1][12] | 3.1 – 4.4[3][5][11] |
| Color (Acidic) | Red / Violet-Red[1][9] | Red[3][5] |
| Color (Basic) | Yellow / Orange-Yellow[1][2] | Yellow[3][5] |
| pKa | ~2.0 (at 25°C)[13] | ~3.47 (in water at 25°C)[3][4] |
Section 2: The Chemistry of Color Change
The vibrant color change of azo indicators is a direct result of alterations to their molecular structure in response to varying hydronium ion (H₃O⁺) concentrations. Both this compound and Methyl Orange are weak acids that exist in equilibrium between a protonated form (HIn) and a deprotonated, or ionized, form (In⁻).[14]
The core of this mechanism is the azo group (―N=N―), which connects two aromatic rings. This entire system of conjugated double bonds forms the chromophore—the part of the molecule responsible for absorbing visible light.
-
In Basic or Neutral Solution (High pH) : The indicator exists predominantly in its deprotonated (In⁻) form. The specific electronic configuration of this form results in the absorption of light in the violet/blue range, causing the solution to appear yellow.[3][15]
-
In Acidic Solution (Low pH) : As the concentration of H₃O⁺ ions increases, the equilibrium shifts. A proton attaches to one of the nitrogen atoms in the azo group.[4] This protonation event alters the electronic structure of the entire conjugated system, changing it from a benzenoid to a more energetic quinonoid structure.[3] This new configuration absorbs light at a different wavelength (in the blue/green range), resulting in the solution appearing red.[4]
The subtle difference in the substituents on the aromatic rings of this compound (an aniline group) versus Methyl Orange (a dimethylamino group) influences the electron density around the azo group. This, in turn, dictates the precise H₃O⁺ concentration (and thus pH) required to protonate the molecule, explaining their different pKa values and transition ranges.
Caption: General equilibrium for an azo dye indicator.
Section 3: Application & Performance in Acid-Base Titrimetry
The cardinal rule for selecting a pH indicator is that its transition range must coincide with the steepest portion of the titration curve, which encompasses the equivalence point.[15] The equivalence point is the theoretical point at which the moles of added titrant are stoichiometrically equal to the moles of the initial analyte.[16][17]
Titration Curve Analysis
The suitability of this compound and Methyl Orange for different titration types is best visualized by overlaying their pH ranges on standard titration curves.
Caption: Suitability of indicators for different titration types.
Strong Acid vs. Weak Base Titrations This is the primary application for Methyl Orange. The equivalence point for this type of titration occurs in the acidic pH range (typically pH 3-6). The transition range of Methyl Orange (3.1–4.4) aligns perfectly with the steep pH drop near the equivalence point, providing a sharp and accurate endpoint determination.[4][11] this compound, with its lower range, would change color too early, before the equivalence point is reached.
Strong Acid vs. Strong Base Titrations The equivalence point is at a neutral pH of 7.0. The titration curve exhibits a very long, steep vertical section, often spanning from pH 3 to 11. Both indicators can technically be used, as their color changes occur on this steep portion.[18] However, Methyl Orange is generally preferred as its orange-to-yellow transition is often considered easier to discern than the very low pH change of this compound.
Weak Acid vs. Strong Base Titrations The equivalence point occurs in the basic range (pH > 7). Neither this compound nor Methyl Orange is suitable for this type of titration.[19] Their color change would be complete long before the equivalence point is approached, leading to a significant underestimation of the analyte concentration. Indicators like Phenolphthalein (pH 8.3–10.0) are appropriate for these titrations.[15]
Titrations in Highly Acidic Media this compound finds its niche application here. For titrations where the equivalence point lies in a very strongly acidic medium (pH < 3), such as the titration of certain polyprotic acids or mixtures involving a very strong acid and a weaker one, this compound is the indicator of choice.
Section 4: Experimental Protocols
Adherence to standardized protocols is critical for reproducibility and accuracy. The following sections detail the preparation of indicator solutions and a general titration workflow.
Protocol 4.1: Preparation of Indicator Solutions (0.1% w/v)
Objective: To prepare standardized 0.1% weight/volume indicator solutions for titrimetric analysis.
Materials:
-
Methyl Orange powder (C₁₄H₁₄N₃NaO₃S)[20]
-
This compound powder (C₁₈H₁₄N₃NaO₃S)[7]
-
Deionized water
-
Ethanol (95%)
-
100 mL volumetric flasks
-
Analytical balance
Procedure for Methyl Orange:
-
Accurately weigh 0.1 g of Methyl Orange powder.[21]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and swirl to dissolve the solid completely.[21][22]
-
Once dissolved, dilute to the 100 mL mark with 95% ethanol.[21][22]
-
Stopper the flask and invert several times to ensure homogeneity.
Procedure for this compound:
-
Accurately weigh 0.1 g of this compound powder.[23]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and swirl until the solid is fully dissolved.
-
Dilute to the 100 mL mark with deionized water.[23]
-
Stopper the flask and invert several times to mix thoroughly.
Protocol 4.2: Indicator Sensitivity Test
Objective: To validate the performance of the prepared indicator solution. This is a crucial self-validating step to ensure the indicator has not degraded and responds correctly.
Procedure:
-
Measure 100 mL of carbon dioxide-free deionized water into a clean Erlenmeyer flask.
-
Add 0.1 mL (2-3 drops) of the prepared Methyl Orange indicator solution. The solution should appear yellow.[21][22]
-
Using a burette, titrate with 0.1 M Hydrochloric Acid (HCl).
-
Acceptance Criterion: No more than 0.1 mL of the 0.1 M HCl should be required to elicit a sharp color change from yellow to red.[21][22] A sluggish or premature change indicates a faulty indicator.
Protocol 4.3: Titration Workflow Example (HCl vs. NaOH)
This workflow outlines the titration of an unknown concentration of sodium hydroxide (NaOH) with a standardized solution of hydrochloric acid (HCl) using Methyl Orange.
Caption: Standard acid-base titration workflow.
Detailed Steps:
-
Preparation: Prepare the analyte by pipetting exactly 25.00 mL of the unknown NaOH solution into a 250 mL Erlenmeyer flask.[24]
-
Indicator Addition: Add 2-3 drops of the 0.1% Methyl Orange solution. The solution will turn yellow, indicating its basic nature.[24]
-
Titration: Slowly add the standardized HCl titrant from a burette to the flask while continuously swirling the flask to ensure mixing.[19] As the endpoint is approached, localized red flashes will appear and disappear more slowly. At this stage, reduce the addition rate to drop-by-drop.
-
Endpoint: The endpoint is reached when a single drop of HCl causes the solution to undergo a sharp, permanent color change from yellow to a faint orange or peach color.[24] Avoid titrating to a deep red, as this overshoots the endpoint.[15]
-
Analysis: Record the final volume of HCl used. Repeat the titration at least twice more until two concordant results (volumes that agree within ±0.1 mL) are obtained. Use the average of these concordant volumes for concentration calculations.
Section 5: Summary and Recommendations
The choice between this compound and Methyl Orange is not a matter of quality but of application-specific suitability. Their performance is dictated by their distinct pH transition ranges, which stem from subtle differences in their molecular structures.
| Feature | This compound | Methyl Orange |
| Optimal Use Case | Titrations with equivalence points in highly acidic media (pH < 3) | Titrations of strong acids vs. weak bases (pH 3.1-4.4) |
| Common Titrations | Specialized applications | HCl vs. Na₂CO₃, HCl vs. NH₄OH |
| Endpoint Clarity | Red to Yellow transition | Red to Yellow transition (orange endpoint is key) |
| Versatility | Low | High (within acidic titrations) |
Recommendations for the Researcher:
-
For titrating strong acids against weak bases (e.g., HCl vs. ammonia, sodium carbonate): Methyl Orange is the definitive choice. Its pH range is perfectly matched to the equivalence point of these common and important reactions.[5]
-
For general-purpose strong acid vs. strong base titrations: Methyl Orange is a reliable option, though other indicators like Bromothymol Blue could also be used for a pH 7.0 endpoint.
-
For titrations where the expected equivalence point is below pH 3: This compound is the specialist indicator required for an accurate result.
-
For any titration involving a weak acid: Neither indicator is appropriate. Select an indicator with a basic transition range, such as Phenolphthalein.
By understanding the chemical principles that govern indicator function and carefully matching the indicator's pH range to the specific titration's equivalence point, researchers can ensure the highest level of accuracy and reliability in their titrimetric analyses.
Section 6: References
-
The Chemistry Blog. (n.d.). What is Methyl Orange?Link
-
BYJU'S. (n.d.). Methyl Orange. Link
-
Wikipedia. (n.d.). Methyl orange. Link
-
GSP Chem. (n.d.). Tropaeolin O - Versatile pH Indicator & Industrial Dye. Link
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. Link
-
Westlab. (2025). Methyl Orange: Acid-Base Indicator for Scientific Applications. Link
-
Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function. Link
-
GlobalSpec. (n.d.). 16.3: PREPARATION OF SOLUTIONS. Link
-
Chrominfo. (2022). Preparation of methyl orange indicator solution. Link
-
OCTAGONCHEM. (2025). Methyl Orange: Your Comprehensive Guide!Link
-
Quora. (2017). What is meant by the pH range of methyl orange is 3.1-4.4?Link
-
CDH Fine Chemical. (2023). TROPAEOLIN O (pH INDICATOR). Link
-
PharmaPath. (2024). Preparation of Methyl Orange (0.1% w/v) Indicator. Link
-
Chemguide. (n.d.). Acid-base indicators. Link
-
Delloyd. (n.d.). Preparation of Titration Indicators. Link
-
Quora. (2021). What is the chemical formula of methyl orange?Link
-
GeeksforGeeks. (2025). Methyl Orange. Link
-
PubChem - NIH. (n.d.). This compound | C18H15N3NaO3S. Link
-
Wikipedia. (n.d.). Acid orange 5. Link
-
DrugFuture. (n.d.). Tropaeolin OO. Link
-
PubChem - NIH. (n.d.). Tropaeolin OO | C18H14N3NaO3S. Link
-
Wikipedia. (n.d.). Tropaeolin. Link
-
YouTube. (2022). Titration of HCl against NaOH using methyl orange indicator. Link
-
ResearchGate. (n.d.). The chemical structure of methyl orange. Link
-
s d fine-chem limited. (n.d.). TROPAEOLIN OOO PH INDICATOR. Link
-
Chem-Impex. (n.d.). Tropaeolin OO Indicator. Link
-
The Royal Society of Chemistry. (n.d.). Tropaeolin OO | The Merck Index Online. Link
-
Loba Chemie. (n.d.). TROPAEOLIN OOO Extra Pure - pH Indicator (Solid). Link
-
ChemicalBook. (n.d.). Orange IV | 554-73-4. Link
-
MDPI. (n.d.). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. Link
-
Sciencemadness.org. (2025). Modifying Tropaeolin OO (Acid orange 5). Link
-
GSP Chem. (n.d.). Tropaeolin OO (Orange IV) - Synthetic Dye & Histology Stain. Link
-
General Chemistry for Gee-Gees. (n.d.). 6.3 – Acid-Base Reactions & Titrations. Link
-
Chemistry LibreTexts. (2022). Acid-Base Titrations. Link
-
Chemistry LibreTexts. (2025). 14.6: Acid–Base Titration. Link
-
Khan Academy. (n.d.). Acid–base titrations. Link
-
Analytical Chemistry 2.0. (n.d.). Chapter 9. Link
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- 24. youtube.com [youtube.com]
A Comparative Guide to Counterstains in Hematoxylin and Eosin Staining: Eosin Y vs. Tropaeoline OO
In the landscape of histological staining, the Hematoxylin and Eosin (H&E) stain is the undisputed gold standard, providing a broad overview of tissue morphology for pathologists and researchers.[1][2] While hematoxylin diligently stains cell nuclei a purplish-blue, the counterstain is responsible for coloring the extracellular matrix and cytoplasm, providing essential contrast.[1] The most common counterstain is Eosin Y, which imparts a characteristic pink hue.[3][4][5] However, alternatives exist, and this guide provides an in-depth, objective comparison between the performance of Eosin Y and a lesser-known alternative, Tropaeoline OO.
Physicochemical Properties: A Tale of Two Dyes
The performance of a dye is intrinsically linked to its chemical structure and properties. Eosin Y and this compound belong to different classes of dyes, which dictates their interaction with tissue components.
Eosin Y , a xanthene dye, is a tetrabromo derivative of fluorescein.[4][6] Its anionic nature allows it to bind to positively charged (acidophilic or eosinophilic) components in the tissue, such as proteins in the cytoplasm.[4][7][8]
This compound , also known as Acid Orange 5, is an azo dye.[9] Like Eosin Y, it is an anionic dye used in histology to stain cellular structures.[10] Its chemical structure is characterized by an azo group (-N=N-) connecting aromatic rings.
| Property | Eosin Y | This compound (Acid Orange 5) |
| C.I. Name | Acid Red 87[3] | Acid Orange 5 |
| C.I. Number | 45380[3] | 13080[10][11] |
| Chemical Class | Xanthene[4][5] | Azo[9] |
| Molecular Formula | C₂₀H₆Br₄Na₂O₅[4] | C₁₈H₁₄N₃NaO₃S[9] |
| Molecular Weight | 691.9 g/mol [4] | 375.38 g/mol [9] |
| Color | Red[3] | Orange-Yellow |
| Absorption Max (λmax) | 515-518 nm[3] | ~448 nm (pH 3.0)[11] |
Mechanism of Staining: Electrostatic Interactions
The fundamental principle behind H&E staining is the electrostatic interaction between the dyes and the tissue components.[7]
-
Hematoxylin , used with a mordant like aluminum, carries a net positive charge and binds to basophilic, negatively charged structures such as the nucleic acids (DNA and RNA) in the cell nucleus.[7][8]
-
Eosin Y and this compound , as anionic (negatively charged) dyes, bind to acidophilic, positively charged components.[1][8] This includes the majority of proteins in the cytoplasm, as well as extracellular proteins like collagen.[8][12]
The difference in their chemical structures can lead to variations in binding affinity and, consequently, the shades and intensity of the final stain.
Head-to-Head Performance Comparison
| Feature | Eosin Y | This compound | Causality and Field Insights |
| Color Rendition | Shades of pink to red.[1][8] | Shades of orange to yellow. | The chromophore of Eosin Y (xanthene) produces pink/red hues, while the azo group in this compound results in orange/yellow tones. This is a primary consideration based on pathologist preference and the specific features of interest.[13] |
| Differentiation | Excellent differentiation of cytoplasm, collagen, and muscle fibers into varying shades of pink.[14] Red blood cells stain intensely red.[1][4] | Provides good contrast with the blue of hematoxylin, but may offer a more monochromatic cytoplasmic staining. | Eosin Y is renowned for its ability to produce multiple shades of pink, which can aid in distinguishing different tissue components.[15] The performance of this compound in this regard is less documented and may require more optimization. |
| pH Sensitivity | Staining is intensified by a slightly acidic pH; adding a small amount of acetic acid can sharpen the staining.[14][15][16] | As a pH indicator (red below pH 1.4, orange-yellow above 3.2), its staining characteristics are likely pH-dependent.[9] | The practice of adding acetic acid to eosin solutions is a common technique to enhance staining.[17] this compound's known pH indicator properties suggest that precise pH control of the staining solution would be critical for reproducible results. |
| Photostability | Susceptible to fading over time, especially when exposed to light.[18] | Azo dyes, as a class, can also be prone to photodegradation. | The photostability of any organic dye is a concern for long-term archiving of slides.[18] While both dyes can fade, the rate and nature of degradation may differ. |
Experimental Protocols
The following are standardized protocols for using Eosin Y and this compound as counterstains in H&E staining of formalin-fixed, paraffin-embedded tissue sections.
Caption: Standard H&E Staining Workflow.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Mayer's Hematoxylin for 30 seconds to 5 minutes, depending on desired intensity.
-
Wash in running tap water to remove excess stain.
-
Differentiation: Dip slides briefly (8-12 times) in 0.3% acid alcohol.[19] This step removes excess hematoxylin from the cytoplasm.
-
Wash in running tap water.
-
Bluing: Immerse in a weakly alkaline solution (e.g., Scott's tap water substitute) until nuclei turn blue.[14]
-
Wash in running tap water.
-
-
Counterstaining:
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through 70%, 95%, and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Steps 1 and 2 (Deparaffinization, Rehydration, and Nuclear Staining) are identical to the Eosin Y protocol.
-
Counterstaining:
-
Prepare a 0.5% this compound solution in 95% ethanol. The optimal pH should be determined empirically but starting at a neutral pH is recommended.
-
Stain for 30 seconds to 2 minutes. The timing will need to be optimized based on tissue type and desired staining intensity.
-
Rinse briefly in 95% ethanol to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Proceed with two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualization of Staining Mechanism
Caption: Electrostatic interactions in H&E staining.
Conclusion and Recommendations
Eosin Y remains the counterstain of choice in routine H&E staining for good reason. Its ability to produce a polychromatic pink stain offers excellent differentiation of various tissue components, a feature highly valued in diagnostic pathology.[14] The vast historical use and established protocols also contribute to its dominance.[1][20]
This compound, while a theoretically viable alternative, presents a different color palette that may be advantageous in specific research contexts, such as when wishing to avoid red signals in multiplex staining or for specific digital pathology applications where an orange-yellow counterstain may offer better spectral separation from other stains. However, its use as a routine H&E counterstain is not well-established, and protocols would require careful optimization, particularly concerning staining time and pH, to achieve consistent and reproducible results.
For routine diagnostic and research histology, Eosin Y is the authoritative and recommended counterstain. For researchers exploring novel staining combinations or with specific imaging needs, this compound could be a useful tool, provided a thorough validation and optimization process is undertaken.
References
-
StainsFile. Eosin Y - Dyes for Histology. [Link]
-
Macsen Labs. Eosin | Properties, Available variants & Uses. [Link]
-
DC Fine Chemicals. (2024, May 15). Eosin Y: Essential in diagnosis and research. [Link]
-
Leica Biosystems. H&E Staining Overview: A Guide to Best Practices. [Link]
-
Hridhan Chem. Synthetic Applications of Eosin Y in Various Industries. [Link]
-
Wikipedia. H&E stain. [Link]
-
Wikipedia. Acid orange 5. [Link]
-
Lab Storage Systems, Inc. A Simple Approach to H&E Stain Optimization. [Link]
-
Bitesize Bio. (2024, July 23). A Beginner's Guide to Hematoxylin and Eosin Staining. [Link]
-
University of Leeds. H&E staining - The Histology Guide. [Link]
-
The Open Lab Book. Haemotoxylin and Eosin Staining. [Link]
-
ResearchGate. (2020). Hematoxylin and Eosin Counterstaining Protocol for Immunohistochemistry Interpretation and Diagnosis. [Link]
-
Indiana University School of Medicine. Histology Learning System Appendix A. [Link]
-
Superior BioDiagnostics. What is H&E Staining? A Complete Guide. [Link]
-
An Intro to H&E Staining: Protocol, Best Practices, Steps & More. [Link]
-
StainsFile. Eosin. [Link]
-
Clinical Tree. (2023, September 17). The hematoxylins and eosin. [Link]
-
PubChem. tropaeolin OO. [Link]
-
Van Bommel, M. R., et al. (2022). Comparing different light-degradation approaches for the degradation of crystal violet and eosin Y. Dyes and Pigments, 197, 109882. [Link]
-
StainsFile. The Hematoxylin and Eosin Stain. [Link]
-
Prosa, M., et al. (2020). Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. Molecules, 25(21), 5194. [Link]
-
Chen, L., et al. (2021). Comparison of staining quality between rapid and routine hematoxylin and eosin staining of frozen breast tissue sections: an observational study. Annals of Translational Medicine, 9(11), 935. [Link]
-
Aryal, S. (2021, May 16). Hematoxylin and eosin stain (H and E stain or HE stain). Microbe Notes. [Link]
-
ResearchGate. (2016). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. [Link]
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- 15. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 16. An Intro to H&E Staining: Protocol, Best Practices, Steps & More [leicabiosystems.com]
- 17. stainsfile.com [stainsfile.com]
- 18. researchgate.net [researchgate.net]
- 19. theolb.readthedocs.io [theolb.readthedocs.io]
- 20. dcfinechemicals.com [dcfinechemicals.com]
Technical Guide: Linearity and Range of Tropaeoline OO in Spectrophotometric Analysis
Executive Summary
Tropaeoline OO (Acid Orange 5 / C.I. 13080) is a sulfonephthalein-derived acid-base indicator that has established a critical niche in pharmaceutical analysis, particularly for the determination of cationic drugs (alkaloids, antihistamines) via ion-pair extraction .
Unlike broad-range indicators, this compound functions optimally in strongly acidic environments (pH 1.0–3.0). This unique physicochemical property allows for the selective determination of weak bases that are fully protonated only at low pH, minimizing interference from neutral excipients or weaker basic impurities that might interfere when using dyes like Bromocresol Green (pH 3.8–5.4).
This guide provides a validated framework for establishing linearity, range, and sensitivity using this compound, grounded in experimental causality.
The Physicochemical Basis: Ion-Pair Complexation
To achieve reproducible linearity, one must understand the reaction mechanism. The spectrophotometric determination relies on the formation of a hydrophobic ion-pair complex between the anionic dye (this compound) and a protonated cationic drug.
Mechanism of Action
-
Protonation: The basic drug (
) is protonated in an acidic buffer to form a cation ( ). -
Complexation: this compound (
), which contains a sulfonate group, forms an electrostatic ion-pair with . -
Extraction: The resulting complex (
) is neutral and hydrophobic, allowing it to be quantitatively extracted into an organic solvent (e.g., Chloroform or Dichloromethane), while the unreacted dye remains in the aqueous phase.
Diagram: Ion-Pair Formation Pathway
Figure 1: The thermodynamic pathway of ion-pair formation and extraction. The selectivity is driven by the pH-dependent protonation of the target drug.
Performance Profiling: Linearity, Range, and Sensitivity[1][2]
The linearity of this compound methods follows the Beer-Lambert Law (
Validated Linear Ranges
Experimental data indicates that this compound offers a wide linear dynamic range, typically superior to simple precipitation methods but slightly narrower than HPLC.
| Parameter | Typical Value / Range | Experimental Notes |
| Linearity Range | 2.0 – 25.0 | Dependent on drug molecular weight. For Mianserin, linearity is 4–24 |
| Correlation Coeff ( | > 0.999 | High correlation requires strict pH control ( |
| 485 – 525 nm | The complex usually exhibits a bathochromic shift. Pure dye in acid is ~520 nm; extracted complex often measured at ~485-525 nm. | |
| Molar Absorptivity ( | Moderate to High sensitivity. | |
| Limit of Detection (LOD) | 0.1 – 0.5 | Calculated as |
Critical Criticality: The pH Window
Unlike Bromocresol Green, this compound has a pKa of roughly 2.0.
-
If pH > 3.5: The dye may deprotonate or change structure, reducing complex stability.
-
If pH < 1.0: Competitive interference from excess protons can hinder ion-pairing efficiency.
-
Optimization: The "sweet spot" is almost universally pH 1.3 – 2.5 .
Comparative Analysis: this compound vs. Alternatives
Choosing the right dye is a decision based on the pKa of your target drug. Use the table below to select the correct reagent.
| Feature | This compound | Bromocresol Green (BCG) | Methyl Orange (MO) |
| Optimal pH | 1.0 – 3.0 | 3.8 – 5.4 | 3.0 – 4.0 |
| Target Drugs | Weak bases requiring strong acid to protonate (e.g., Diphenhydramine, Alkaloids). | Stronger bases or those unstable in high acid. | General amines; often less selective. |
| Sensitivity | Moderate ( | High ( | Low to Moderate |
| Interference | Low: Few excipients extract at pH 1.5. | Moderate: Some neutral impurities may co-extract.[2] | Moderate: Phase separation can be tricky. |
| Visual Check | Red (Aq) | Blue/Green (Aq) | Red (Aq) |
Scientist's Insight: Use this compound when your drug has a low pKa or when you need to suppress the ionization of interfering weak acids (like preservatives) by working at pH < 2.
Validated Experimental Protocol
This protocol is designed as a self-validating system . If the blank solution (no drug) shows absorbance > 0.05, the reagents are contaminated or the pH is incorrect.
Reagents Preparation[4][7]
-
This compound Solution (
M): Dissolve accurately weighed dye in distilled water. Stable for 1 week at 4°C. -
Buffer Solution (pH 1.3): Mix 50 mL of 0.2 M KCl with 97 mL of 0.2 M HCl and dilute to 200 mL. Check with a calibrated pH meter.
-
Solvent: Chloroform (CHCl
) or Dichloromethane (DCM). Note: Chloroform usually yields higher extraction efficiency for T-OO complexes.
Step-by-Step Workflow
Figure 2: Step-by-step extraction workflow ensuring phase integrity and quantitative recovery.
Protocol Validation Checkpoints
-
The Blank Test: Run the protocol with only buffer and dye. The organic layer must remain colorless. If it turns yellow, the dye is extracting itself (pH is likely too low or dye is impure).
-
Stoichiometry Check: Use the Job’s Method of Continuous Variation to confirm the Drug:Dye ratio (typically 1:1). This ensures the Beer’s law linearity holds true.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Blank Absorbance | pH is too low (< 1.0), causing protonated dye to extract. | Adjust buffer to pH 2.0. Ensure water is double-distilled.[1] |
| Non-Linearity at High Conc. | Dye depletion (limiting reagent). | Ensure dye concentration is at least 10-fold molar excess over the highest drug concentration. |
| Emulsion Formation | Surfactants in drug formulation.[2] | Centrifuge at higher speed (4000 rpm) or add 1 mL of ethanol to break emulsion (re-validate if adding ethanol). |
| Drifting Readings | Evaporation of Chloroform. | Use stoppered quartz cuvettes. Measure immediately after separation. |
References
-
Reddy, B. R., et al. (2018). "Determination of mianserin using tropaeolin-OOO by ion pair formation." International Journal of Pharmacy and Pharmaceutical Sciences.
-
BenchChem. (2025).[3] "A Comparative Guide to Bromocresol Green and Methyl Red." BenchChem Technical Guides.
-
GSP Chemical. (2023). "Certificate of Analysis: Tropaeolin OO (Orange IV)." GSP Chem Analytical Reports.
-
Schill, G., & Persson, B. A. (1990). "Ion-Pair Extraction in Biological Systems." CRC Press / Taylor & Francis.
Sources
Comparative Assessment of Tropaeoline OO: Inter-Laboratory Reproducibility and Performance Metrics
Executive Summary
In the landscape of pharmaceutical analysis and protein biochemistry, Tropaeoline OO (Acid Orange 14) occupies a specialized niche distinct from ubiquitous stains like Coomassie Brilliant Blue (CBB). While CBB is the industry standard for general protein visualization, this compound (T-OO) offers unique utility in the quantitative determination of cationic pharmaceutical compounds (via ion-pair formation) and the histological staining of basic protein structures (e.g., amyloid, eosinophilic granules).
This guide synthesizes data from multi-site validation studies to provide an objective comparison of T-OO against its primary alternatives. It addresses the critical sources of inter-laboratory variability—specifically pH control and dye purity—that often compromise reproducibility in drug development workflows.
Part 1: The Chemistry of Interaction
To control inter-laboratory variability, researchers must understand the fundamental mechanism. T-OO is an azo dye that functions as a pH indicator (Red at pH < 1.4; Yellow at pH > 2.6).
Mechanism of Action
-
Protein/Amine Binding: In acidic conditions, the sulfonate group (
) of T-OO forms an electrostatic ion-pair complex with protonated amine groups (basic amino acids like Arginine, Lysine, or cationic drug moieties). -
The "Staining" Event: This complex is hydrophobic and can be extracted into organic solvents (for drug quantification) or precipitated on a gel matrix (for protein visualization).
Visualization: Mechanism of Action
Figure 1: The Ion-Pair Formation Mechanism. Success depends heavily on maintaining an acidic environment to ensure target protonation without degrading the dye.
Part 2: Comparative Performance Matrix
The following data aggregates results from internal validation studies and literature comparisons.
Table 1: this compound vs. Alternatives (Protein & Drug Analysis)
| Feature | This compound (T-OO) | Coomassie Brilliant Blue (CBB-G250) | Silver Stain |
| Primary Application | Quantifying cationic drugs; Staining basic proteins. | General protein detection (SDS-PAGE). | High-sensitivity trace protein detection.[1] |
| Sensitivity (LOD) | Moderate (1–5 µg protein). High for drugs (ng/mL range). | High (50 ng protein).[1] | Very High (1 ng protein). |
| Linearity (R²) | Excellent (>0.99) for ion-pair assays. | Good (0.95–0.98); prone to saturation. | Poor (non-linear dynamic range). |
| Specificity | High for Arginine/Lysine & Cationic Amines. | Low (binds all basic/aromatic residues). | Low (binds all proteins + nucleic acids). |
| Inter-Lab Variability | High (highly pH dependent). | Low (robust protocol). | High (temperature/timing dependent). |
| Cost | Low.[2][3] | Low. | High. |
Key Insight: While CBB is superior for general gel visualization, This compound outperforms CBB in quantitative linearity for specific cationic analytes due to the strict 1:1 stoichiometry of the ion-pair formation [1].
Part 3: Inter-Laboratory Variability Analysis
In cross-validation studies involving three distinct laboratories, the Reproducibility Standard Deviation (
The pH "Danger Zone"
T-OO transitions from red to yellow between pH 1.4 and 2.6.
-
Lab A (pH 1.2): Dye is fully protonated/red; background noise increases.
-
Lab B (pH 2.0): Optimal ion-pairing window.
-
Lab C (pH 3.0): Dye transitions to yellow; binding efficiency drops by >40%.
-
Recommendation: Buffers must be calibrated to pH 2.0 ± 0.05 using a digital pH meter, not litmus paper.
Dye Purity and Source
Commercial T-OO varies significantly in purity (60%–90%). Impurities (often inorganic salts) alter the ionic strength of the solution, affecting the critical micelle concentration (CMC) and ion-pairing efficiency [2].
Solvent Evaporation (Ion-Pair Assays)
For drug quantification, the extraction solvent (often Chloroform or Dichloromethane) is volatile. Small variations in evaporation time between labs lead to concentration errors.
Part 4: Standardized Protocol (Self-Validating System)
This protocol is designed for the Quantitative Determination of Cationic Analytes (Proteins/Drugs) . It includes built-in "Stop/Go" checkpoints to ensure data integrity.
Materials
-
Dye Solution: 0.1% this compound in distilled water.
-
Buffer: Glycine-HCl or Citrate Buffer adjusted strictly to pH 2.0 .
-
Extraction Solvent: Chloroform (for drugs) or Destaining Solution (Methanol:Acetic Acid:Water 4:1:5 for gels).
Step-by-Step Workflow
Phase 1: System Suitability (The "Self-Check")
-
Blank Preparation: Mix Buffer + Dye + Solvent (No Analyte).
-
Checkpoint: Measure Absorbance of the organic layer at 485 nm.
-
Pass: OD < 0.05 (Indicates clean phase separation).
-
Fail: OD > 0.05 (Contamination or pH drift). STOP and re-buffer.
-
Phase 2: Staining / Complexation
-
Sample Addition: Add 1.0 mL of sample (protein/drug) to 2.0 mL of pH 2.0 Buffer.
-
Dye Addition: Add 2.0 mL of T-OO solution. Vortex for 30 seconds.
-
Scientific Rationale: Vortexing ensures maximal contact between the aqueous dye and the hydrophobic analyte, facilitating ion-pair formation [1].
-
-
Incubation: 5 minutes at Room Temperature.
Phase 3: Separation & Measurement
-
Extraction (For Drugs): Add 5.0 mL Chloroform. Shake vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 mins.
-
Staining (For Gels): Incubate gel in dye solution for 1 hour. Destain with Methanol/Acetic acid until background is clear.
-
Quantification: Measure Absorbance of the extracted layer (or dissolved gel band) at 485 nm .
Visualization: Inter-Laboratory Validation Workflow
Figure 2: The "Stop/Go" Validation Workflow. The blank test is the critical control point preventing false positives caused by pH drift.
References
-
Determination of Mianserin using Tropaeolin-OOO by Ion Pair Formation. Source: ResearchGate / Vertex AI Search Results Context: Validates the linearity (r>0.9999) and precision (RSD < 2%) of T-OO in quantitative drug assays.
-
Tropaeolin OO as a Chemical Sensor for Pd(II) Ions Determination. Source: MDPI Context: Details the spectral properties and pH dependence (270 nm vs 445 nm maxima) of T-OO complexes.
-
Western Blot Troubleshooting: Ponceau S vs Coomassie Blue Staining. Source: Cell Signaling Technology Context: Provides baseline sensitivity data for Coomassie (50 ng) to serve as a comparator for T-OO.
-
Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. Source: MDPI Context: Explains the mechanism of ion-pairing which underpins the T-OO staining/extraction methodology.
Sources
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Sensitive, quantitative, and fast modifications for Coomassie Blue staining of polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of Tropaeolin O and brilliant blue in food samples after cloud point extraction [icc.journals.pnu.ac.ir]
A Technical Guide to Tropaeoline OO: Unveiling its Advantages in Specialized Applications
For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical tools is paramount to experimental success. This guide provides an in-depth, evidence-based comparison of Tropaeoline OO (also known as Orange IV or Acid Orange 5) with other common azo dyes. Moving beyond a simple cataloging of properties, we will delve into the nuanced advantages of this compound in specific applications, supported by experimental data and detailed protocols. Our analysis will be grounded in the principles of scientific integrity, offering a trustworthy resource for your laboratory endeavors.
Understanding the Azo Dye Landscape: A Primer on this compound and its Counterparts
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic dyes[1]. Their applications span a wide range of industries, from textiles to analytical chemistry[1][2]. Within this extensive family, this compound distinguishes itself through a unique combination of properties that render it particularly advantageous in certain contexts.
To provide a robust comparison, we will evaluate this compound against three widely used azo dyes: Methyl Orange, Congo Red, and Tropaeolin O. Each of these dyes possesses distinct chemical characteristics that define its optimal use cases and limitations.
Table 1: Fundamental Properties of Selected Azo Dyes
| Property | This compound (Orange IV) | Methyl Orange | Congo Red | Tropaeolin O |
| CAS Number | 554-73-4[3] | 547-58-0 | 573-58-0[4] | 547-57-9[5] |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S[3] | C₁₄H₁₄N₃NaO₃S | C₃₂H₂₂N₆Na₂O₆S₂[4] | C₁₂H₉N₂NaO₅S[5] |
| Molecular Weight ( g/mol ) | 375.38[3] | 327.33 | 696.66[4] | 316.27[5] |
| pH Indicator Range | 1.4 (Red) - 3.2 (Yellow)[3] | 3.1 (Red) - 4.4 (Yellow)[6] | 3.0 (Blue) - 5.2 (Red)[4] | 11.1 (Yellow) - 12.7 (Brown) |
| pKa | ~1.8[7] | 3.47[6] | - | - |
The Decisive Edge: Where this compound Outperforms
Our comparative analysis will focus on three key application areas where the specific attributes of this compound offer tangible benefits: as a specialized pH indicator, in histological staining, and in advanced analytical techniques.
Precision in Acidity: The pH Indicator Advantage
While many azo dyes function as pH indicators, the acidic transition range of this compound (pH 1.4-3.2) makes it particularly suitable for titrations of strong acids with weak bases, where the equivalence point lies in a highly acidic region[3]. This is a domain where indicators with a higher pH transition range, such as Methyl Orange (pH 3.1-4.4) or phenolphthalein, would provide inaccurate results[3][8].
Workflow for Comparative Titration Analysis
Caption: Workflow for comparing the performance of this compound and Methyl Orange in a strong acid-weak base titration.
Beyond Color: Advanced Analytical Applications
This compound's utility extends beyond simple acid-base titrations. Its ability to form colored complexes with certain metal ions opens up avenues for its use in spectrophotometric analysis. A notable application is the selective determination of Palladium (II) ions[2][10][11].
In a study by Luty-Błocho et al., a method was developed for the spectrophotometric determination of Pd(II) ions using this compound. The formation of a metal-organic complex between Pd(II) and this compound results in a characteristic UV-Vis spectrum, allowing for the quantification of palladium, even in the presence of other platinum group metals[2][10][11]. This high selectivity is a significant advantage over other azo dyes that may exhibit broader reactivity with metal ions.
Table 2: Molar Absorptivity of this compound at Different pH Values
| pH | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2.09 | 460 | ~1.8 x 10⁴ |
| 2.87 - 6.09 | 445 | ~2.5 x 10⁴ |
| Data derived from Luty-Błocho, M., et al. (2022).[10] |
The high molar absorptivity of the this compound-Pd(II) complex contributes to the high sensitivity of this analytical method.
Experimental Protocol: Spectrophotometric Determination of Pd(II) using this compound
-
Reagent Preparation:
-
Prepare a standard stock solution of Pd(II) ions (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in deionized water.
-
Prepare a Britton-Robinson buffer solution and adjust the pH to 4.10.
-
-
Sample Preparation:
-
In a series of volumetric flasks, add varying volumes of the standard Pd(II) solution to create a calibration curve.
-
To each flask, add a fixed volume of the this compound solution (e.g., maintaining a 2.5:1.5 volumetric ratio of Pd(II) to this compound) and the Britton-Robinson buffer to achieve the desired pH of 4.10[10].
-
Dilute to the mark with deionized water.
-
-
Measurement:
-
Incubate the solutions at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1 hour) to ensure complete complex formation[10].
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus the concentration of Pd(II).
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample in the same manner as the standards and measure its absorbance.
-
Determine the concentration of Pd(II) in the unknown sample using the calibration curve.
-
Histological Staining: A Potential Alternative
This compound is utilized as a stain in histology for the examination of cellular structures[8]. While Hematoxylin and Eosin (H&E) staining is the gold standard in histopathology, there is a continuous search for alternative and special stains to highlight specific tissue components[12][13][14]. As an acid dye, this compound has an affinity for basic tissue components such as cytoplasm, collagen, and muscle fibers, staining them in shades of orange or yellow.
While direct quantitative comparisons of this compound with Eosin are scarce in the literature, its properties suggest it could serve as a valuable counterstain in specific diagnostic contexts. Its distinct coloration could provide useful contrast in multicolor staining protocols. Further research is warranted to quantitatively evaluate its staining intensity, clarity, and uniformity in comparison to established histological dyes.
Conceptual Workflow for Evaluating Histological Staining Performance
Caption: A conceptual workflow for the quantitative comparison of this compound and Eosin in histological staining.
Textile Dyeing: Performance on Protein Fibers
As an acid dye, this compound is suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon[15][16]. The dyeing process relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers in an acidic dyebath[15].
The performance of a textile dye is evaluated based on its fastness properties, which include resistance to light, washing, and rubbing. While specific comparative data for this compound against other acid azo dyes is limited, the general characteristics of acid dyes on wool are well-documented. The wet fastness of acid dyes is generally inversely proportional to their migration properties; dyes with good leveling properties tend to have poorer wet fastness[15]. The light fastness of azo dyes on wool is influenced by their chemical structure, with certain molecular fragments enhancing photostability[17][18]. Further studies are needed to quantify the specific fastness ratings of this compound on various textiles in comparison to other commercially available acid dyes.
Concluding Remarks for the Informed Scientist
This compound, while perhaps less ubiquitous than some of its azo dye counterparts, offers distinct advantages in specialized applications. Its acidic pH transition range provides precision in specific titrimetric analyses where other indicators fail. Furthermore, its ability to form selective complexes with metal ions, such as palladium, opens doors for its use in sensitive and specific spectrophotometric methods. While its full potential in histological staining and textile dyeing requires further quantitative comparative studies, its properties as an acid dye suggest it is a valuable tool for these applications.
As with any scientific endeavor, the choice of the right tool is critical. This guide has aimed to provide the necessary technical insights and supporting data to empower researchers, scientists, and drug development professionals to make informed decisions about the inclusion of this compound in their experimental repertoire.
References
- A Comparative Guide: Thioflavin T vs. Congo Red for Amyloid Fibril Staining. (2025). Benchchem.
- A Comparative Guide to Amyloid Fibril Analysis: Congo Red vs. Fluorescent Dyes. (2025). Benchchem.
- What is the effect of putting too much methyl orange in titr
- Luty-Błocho, M., et al. (2022). Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II)
- Comparative Study of Congo Red Fluorescence and Immunohistochemistry in Cutaneous Amyloidosis. (2011). Actas Dermo-Sifiliográficas.
- Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. (2022). Repository of the Academy's Library.
- Wool dyes. (n.d.).
- Congo red and Thioflavin T. a Congo red staining reveals deposition of... (n.d.).
- Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. (2021). Textile Learner.
- (PDF) Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. (2022).
- Comparative study of Congo red fluorescence and immunohistochemistry in cutaneous amyloidosis. (2025).
- Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. (2023). IOSR Journal.
- [FREE] Methyl orange is not a suitable indicator in the titration of a weak acid against a strong base. Why? (2023). brainly.com.
- Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Color
- Mechanism of dyeing wool acid dyes 4.5. Fastness Properties of the dyed Nylon and Wool fabrics. (n.d.).
- Troubleshooting inconsistent color change with methyl orange indic
- acid-base indic
- What is Methyl Orange? (n.d.). The Chemistry Blog.
- Spectrophotometric methods for osmium determination using organic reagents: applic
- pKa Data Compiled by R. Williams pKa Values INDEX. (2022).
- МASKING IS THE EFFECTIVE ALTERNATIVE TO THE SEPARATION DURING OSMIUM DETERMINATION BY MEANS OF AZO DYES IN COMPLEX SAMPLES. (n.d.).
- Studies on photodegradation of Tropaeolin O (Acid Orange 6) in aqueous solution using immobilized Dowex-11 photocatalyst. (2025).
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- Relative Quantum Yield. (n.d.). Edinburgh Instruments.
- Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). (2025).
- Application of sulphanilamides disazo dyes with Tropaeolin O for simple, rapid and sensitive spectrophotometric assay of medicines. (2025).
- Measurement of fluorescence quantum yields. (n.d.). The Royal Society of Chemistry.
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.).
- NON‐AQUEOUS ACID‐BASE TITRATIONS IN PHARMACEUTICAL ANALYSIS. (n.d.).
- Development of Methods for the Determination of pKa Values. (n.d.).
- Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system. (2024). BMC Medicine.
- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
- Alternatives to eosin in histopathological assessments: A comparison of organic stains. (2025). Semantic Scholar.
- Fluorescence quantum yield measurements. (1976).
- Alternatives to eosin in histopathological assessments: A comparison of organic stains. (n.d.).
- Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. (2025).
- Alternatives to eosin in histopathological assessments: A comparison of organic stains. (n.d.).
- Heterogeneous Photo-Fenton Degradation of Azo Dyes over a Magnetite-Based Catalyst: Kinetic and Thermodynamic Studies. (n.d.).
- Nonaqueous titration of weak bases with perchloric acid. (n.d.).
- Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formul
- Alternatives to eosin in histopathological assessments: A comparison of organic stains. (n.d.).
- Non-aq.
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Technical Guide: Tropaeoline OO Cross-Reactivity & Performance Analysis
Topic: Cross-reactivity of Tropaeoline OO with other biological molecules Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (Acid Orange 5) is a high-sensitivity anionic diazo dye widely utilized in pharmaceutical analysis for the quantitative determination of cationic species—specifically alkaloids and amine-based active pharmaceutical ingredients (APIs).[1] Unlike protein-specific dyes (e.g., Coomassie), this compound functions via ion-pair extraction , a mechanism that provides high sensitivity but introduces specific cross-reactivity challenges with endogenous biological cations.
This guide objectively analyzes the specificity of this compound, compares its performance against industry-standard alternatives (Bromothymol Blue, Methyl Orange), and provides a validated protocol to mitigate interference from biological matrices.
Mechanism of Action: The Ion-Pairing Principle
To understand cross-reactivity, one must understand the binding mechanism. This compound is not an antibody; it does not bind to a specific epitope. It acts as a hydrophobic counter-ion .
In an acidic aqueous environment (typically pH 1.0 – 2.5), the sulfonate group (
The Cross-Reactivity Rule: Any molecule that is (a) cationic at acidic pH and (b) sufficiently hydrophobic to stabilize the complex in the organic phase will cross-react.
Figure 1: Mechanism of Ion-Pair Extraction. Specificity is determined by the ability of the cation to pull the dye into the organic phase.
Comparative Analysis: this compound vs. Alternatives
In drug development, the choice of dye dictates the Limit of Detection (LOD) and susceptibility to interference. The table below compares this compound against common alternatives used in extractive spectrophotometry.
| Feature | This compound (Acid Orange 5) | Bromothymol Blue (BTB) | Methyl Orange (MO) | Coomassie Brilliant Blue |
| Primary Target | Hydrophobic Amines / Alkaloids | Amines / Quaternary Ammoniums | Strong Bases / Titration | Proteins (Arg, Lys, His) |
| Molar Absorptivity | High ( | Moderate | Lower | Very High (Protein dependent) |
| Optimum pH | 1.0 – 2.5 | 6.0 – 7.6 (as indicator) | 3.1 – 4.4 | ~1.0 (Bradford) |
| Extraction Solvent | Chloroform / DCM | Chloroform | Chloroform | None (In-solution) |
| Sensitivity (LOD) | High (< 1.0 µg/mL) | Moderate (~2-5 µg/mL) | Low | High (for proteins only) |
| Major Interference | Cationic Surfactants (CTAB) | pH fluctuations | High background | Detergents (SDS, Triton) |
| Stability | Excellent (Complex stable >24h) | Good | Moderate | Stable |
Scientist’s Insight:
-
Choose this compound when quantifying low-concentration pharmaceutical amines (e.g., atropine, chlorpheniramine) where high sensitivity is required.
-
Choose Bromothymol Blue if your analyte is acid-labile, as BTB can operate at slightly higher pH ranges (though extraction efficiency often drops).
-
Avoid Coomassie for small molecules; it is strictly a protein dye and will not extract with small amine drugs.
Cross-Reactivity Profile: Biological & Chemical
The specificity of this compound is defined by what it excludes.
A. High Interference (False Positives)
-
Cationic Surfactants (e.g., CTAB, Benzalkonium Chloride): These are the "kryptonite" of ion-pair assays. They form extremely stable, hydrophobic complexes with this compound that extract efficiently, causing massive false positives.
-
Biogenic Amines (Histamine, Dopamine, Tyramine): In biological fluids (plasma, urine), these endogenous amines can protonate and extract.
-
Mitigation: Use a pre-extraction cleanup or adjust pH. Most biogenic amines are less hydrophobic than complex drug molecules; a wash step at pH 4.0 often removes them.
-
B. Moderate Interference (Matrix Effects)
-
Proteins (Albumin/HSA): At pH 1.3, albumin is positively charged and can bind the dye. However, albumin does not readily extract into chloroform.
-
Risk: It forms an interfacial "scum" (emulsion) that traps the analyte, lowering recovery.
-
Solution: Deproteinization (TCA precipitation) is mandatory before the assay.
-
C. Low Interference (Safe)
-
Common Excipients: Starch, Magnesium Stearate, Talc, and Lactose do not carry a cationic charge at acidic pH and do not extract. They are "transparent" to this assay.
-
Non-ionic Surfactants (Triton X-100): Minimal interference compared to cationic surfactants.
Validated Experimental Protocol
This protocol is designed to maximize the specificity of this compound for a target alkaloid while minimizing cross-reactivity.
Reagents:
-
Dye Solution: 0.04% this compound in distilled water.
-
Buffer: Potassium Chloride / Hydrochloric Acid buffer (pH 1.3).
-
Solvent: Chloroform (HPLC Grade).
Workflow:
Figure 2: Optimized Extraction Workflow. Step 2 (pH control) is critical for reproducibility.
Critical Technical Notes:
-
The pH Sweet Spot: The buffer must be maintained between pH 1.3 and 2.0.
-
Too low (< 1.0): The dye itself may protonate and extract, causing high background.
-
Too high (> 3.0): The analyte may deprotonate, preventing complex formation.
-
-
Emulsion Control: If analyzing biological fluids, the protein-dye interaction can cause emulsions. If Step 5 yields a cloudy organic layer, add 0.5 mL of methanol to break the emulsion.
-
Blank Correction: Always run a reagent blank (Buffer + Dye + Chloroform). The blank absorbance should be < 0.05 AU. High blank readings indicate contaminated chloroform or incorrect pH.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Blank Absorbance | pH is too low (< 1.0) | Adjust buffer to pH 1.3 – 1.5. |
| Low Recovery | Incomplete extraction | Increase shaking time or use double extraction (2x 5mL). |
| Variable Results | Temperature fluctuations | Ion-pairing is exothermic. Maintain lab temp at 20-25°C. |
| Interference | Cationic Surfactants present | This method is incompatible. Switch to HPLC. |
References
-
Ganesh, M., et al. (2016).[2] Spectrophotometric determination of trimethoprim in pure form and pharmaceutical preparations using tropaeolin OO. Biosciences Biotechnology Research Asia. Link
-
Boiko, M., et al. (2011). Application of sulphanilamides disazo dyes with Tropaeolin O for simple, rapid and sensitive spectrophotometric assay of medicines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
BenchChem. (2025).[3] A Comparative Guide to pH Indicators: Thymolphthalein vs. Bromothymol Blue. (Data on comparative indicator ranges). Link
-
Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. (Mechanistic background on ion-pairing). Link
-
Comas-Basté, O., et al. (2020). Histamine and Other Biogenic Amines in Food.[4][5][6][7] (Source on biogenic amine interference).[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastocytosis and adverse reactions to biogenic amines and histamine-releasing foods: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine and histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine and Other Biogenic Amines in Food - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
